SJ-172550
Description
Properties
IUPAC Name |
methyl 2-[2-chloro-6-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5/c1-4-29-19-12-15(11-18(23)21(19)30-13-20(26)28-3)10-17-14(2)24-25(22(17)27)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKFQJXGAQWHBZ-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431979-47-4 | |
| Record name | SJ-17255 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SJ-172550
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJ-172550 is a small molecule inhibitor that targets the interaction between the p53 tumor suppressor protein and its negative regulator, MDMX (also known as MDM4). By disrupting this protein-protein interaction, this compound reactivates the p53 signaling pathway in cancer cells where it is otherwise suppressed by MDMX overexpression. This leads to a p53-dependent apoptotic response, particularly in tumors with wild-type p53 and amplified MDMX, such as retinoblastoma. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its binding characteristics, the downstream cellular consequences, and the experimental protocols used for its characterization.
Core Mechanism of Action: Inhibition of the MDMX-p53 Interaction
This compound functions by directly interfering with the binding of p53 to MDMX. The prevailing evidence suggests a complex binding mechanism characterized as a covalent but reversible interaction.[1][2] The this compound molecule contains an α,β-unsaturated amide group, which is a Michael acceptor capable of reacting with sulfhydryl groups on cysteine residues within proteins.[1]
This interaction is believed to lock MDMX into a conformation that is incompetent to bind p53.[1][2] This allosteric inhibition effectively liberates p53 from its negative regulation by MDMX, allowing it to transcriptionally activate its downstream target genes.
It is important to note that the stability of this complex and the efficacy of this compound can be influenced by the reducing potential of the cellular environment and the potential for compound aggregation, which has presented challenges for its clinical development.[1]
Signaling Pathway
The following diagram illustrates the p53 signaling pathway and the point of intervention by this compound. Under normal conditions in certain cancers, MDMX binds to the transactivation domain of p53, inhibiting its function. This compound disrupts this interaction, leading to p53 activation and subsequent apoptosis.
Quantitative Data
The following table summarizes the key quantitative metrics for this compound's activity.
| Parameter | Value | Target/System | Reference |
| EC50 | ~5 µM | Inhibition of MDMX-p53 peptide binding | [1][2] |
| EC50 (Nutlin-3a) | ~30 µM | Inhibition of MDMX-p53 peptide binding (for comparison) | [1] |
| IC50 | ~47 µM | Cell viability in Weri1 retinoblastoma cells | [3] |
| Treatment Concentration | 20 µM | For induction of p53 and activated caspase-3 in retinoblastoma cells | [4] |
Experimental Protocols
This section details the methodologies for the key experiments used to characterize the mechanism of action of this compound.
Fluorescence Polarization (FP) Assay for MDMX-p53 Interaction
This assay quantitatively measures the binding of a fluorescently labeled p53 peptide to the MDMX protein and its displacement by an inhibitor like this compound.
Principle: A small, fluorescently labeled p53 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDMX protein, its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor that displaces the p53 peptide will cause a decrease in polarization.
Protocol:
-
Reagents:
-
MDMX protein (e.g., 1 µM final concentration)
-
Rhodamine-labeled p53 peptide (e.g., 50 nM final concentration)
-
FP Assay Buffer (e.g., 20 mM Bis-Tris pH 6.5, 200 mM NaCl, 0.01% Tween20)
-
This compound (or other test compounds) at various concentrations
-
384-well microplate
-
-
Procedure: a. Prepare serial dilutions of this compound in FP assay buffer. b. In a 384-well plate, add the diluted this compound. c. Add a solution containing MDMX protein and the rhodamine-labeled p53 peptide to each well. d. Include control wells:
- Positive control (100% inhibition): Labeled p53 peptide in buffer without MDMX.
- Negative control (0% inhibition): Labeled p53 peptide and MDMX protein in buffer with DMSO (vehicle). e. Incubate the plate at room temperature for 10 minutes. f. Measure fluorescence polarization using a plate reader with excitation at 531 nm and emission at 595 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Workflow for Fluorescence Polarization Assay
Cell Viability Assay (MTS Assay)
This assay is used to determine the effect of this compound on the viability of cancer cell lines, such as retinoblastoma cells.
Principle: The MTS tetrazolium compound is reduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Reagents:
-
Retinoblastoma cell lines (e.g., WERI-Rb1)
-
Cell culture medium
-
This compound at various concentrations
-
MTS reagent
-
96-well plate
-
-
Procedure: a. Seed the retinoblastoma cells into a 96-well plate at a predetermined optimal density and incubate overnight. b. Treat the cells with a serial dilution of this compound. Include vehicle-only (DMSO) control wells. c. Incubate the plate for a specified period (e.g., 72 hours). d. Add MTS reagent to each well. e. Incubate for 1-4 hours at 37°C. f. Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Immunofluorescence for p53 and Activated Caspase-3
This method is used to visualize the cellular localization and levels of p53 and activated (cleaved) caspase-3, a key marker of apoptosis, following treatment with this compound.
Principle: Specific primary antibodies bind to p53 and cleaved caspase-3. Fluorescently labeled secondary antibodies then bind to the primary antibodies, allowing for visualization by fluorescence microscopy.
Protocol:
-
Reagents:
-
Retinoblastoma cells
-
This compound (e.g., 20 µM)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% serum in PBS with 0.1% Tween 20)
-
Primary antibodies: anti-p53 and anti-cleaved caspase-3
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
-
Procedure: a. Culture retinoblastoma cells on coverslips and treat with this compound (and a vehicle control) for a specified time (e.g., 20 hours). b. Fix the cells with fixation buffer. c. Permeabilize the cells with permeabilization buffer. d. Block non-specific antibody binding with blocking buffer. e. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. f. Wash the cells and incubate with fluorescently labeled secondary antibodies. g. Counterstain the nuclei with DAPI. h. Mount the coverslips onto microscope slides with mounting medium. i. Visualize the cells using a fluorescence microscope.
Logical Relationship of Experimental Assays
Conclusion
This compound is a valuable chemical probe for studying the MDMX-p53 axis. Its mechanism of action involves the covalent but reversible inhibition of MDMX, leading to the reactivation of p53 and subsequent apoptosis in cancer cells with an over-reliance on MDMX for p53 suppression. The experimental protocols detailed herein provide a robust framework for the in-vitro characterization of this compound and other potential inhibitors of this critical protein-protein interaction. While challenges related to its complex binding mechanism and stability have hindered its clinical progression, this compound remains a foundational compound in the ongoing effort to develop effective therapies targeting the p53 pathway.
References
- 1. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Technical Guide to SJ-172550: A Small Molecule Inhibitor of the MDMX-p53 Interaction
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair. Its activity is tightly controlled, and in many human cancers with wild-type p53, its function is abrogated by overexpression of its negative regulators, MDM2 and MDMX (also known as MDM4). These proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, promoting its degradation. Consequently, disrupting the MDM2/X-p53 interaction has emerged as a promising therapeutic strategy for reactivating p53 in cancer cells. SJ-172550 was one of the first small molecules identified through high-throughput screening to inhibit the MDMX-p53 interaction, paving the way for further investigation into targeting this critical node in the p53 pathway.[1]
Mechanism of Action
This compound exhibits a complex and nuanced mechanism of action that goes beyond simple competitive inhibition. It was initially characterized as a reversible inhibitor but further studies revealed a more intricate process.[1][2] The molecule contains an α,β-unsaturated amide, a functional group capable of reacting with protein sulfhydryls.[1]
The core mechanism involves the following key findings:
-
Conformational States of MDMX: MDMX exists in an equilibrium of different conformations. Some conformations are competent to bind p53, while others are not.[1]
-
Covalent but Reversible Binding: Under non-reducing conditions, this compound preferentially binds to a conformation of MDMX that is unable to bind p53. This binding is covalent, forming a reversible adduct with a cysteine residue within the p53-binding pocket.[1][3]
-
Conformational Lock: By forming this adduct, this compound effectively "locks" MDMX in the p53-non-binding conformation, thereby inhibiting the MDMX-p53 interaction.[1][4]
-
Influence of Redox Environment: The stability of this complex and the inhibitory activity of this compound are highly dependent on the reducing potential of the environment. Under reducing conditions, the p53-binding conformation of MDMX is favored, which is less reactive with this compound, diminishing the inhibitor's effect.[1]
This complex mechanism, while effective in vitro, presents challenges for further therapeutic development.[1]
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified in various biochemical assays. The following table summarizes the key potency data.
| Parameter | Value | Assay/Context | Reference |
| EC50 | ~ 5 µM | Competition with wild-type p53 peptide for MDMX binding. | [1][4][5][6] |
| IC50 | 3 µM | Inhibition of MDMX-p53 peptide binding. | [1][7] |
| EC50 (Nutlin-3a) | ~ 30 µM | Competition with wild-type p53 peptide for MDMX binding (for comparison). | [1][5] |
| Binding Constant (WK298) | ~ 20 µM | Binding to MDMX (another small molecule inhibitor for comparison). | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon prior research. The following sections describe the key experimental protocols used to characterize this compound.
This protocol is designed to directly observe the formation of a covalent adduct between this compound and MDMX.
-
Sample Preparation:
-
Incubation:
-
Concentration (if needed):
-
For samples containing 1 µM hMDMX, concentrate them to 20 µM immediately before analysis using 3000 MWCO centrifugal protein concentrators.[1]
-
-
Analysis:
-
Analyze the samples by mass spectrometry to detect the mass shift corresponding to the formation of the this compound-MDMX adduct.
-
SPR is used to measure the binding kinetics and affinity of this compound to MDMX.
-
Immobilization:
-
Immobilize biotin-tagged hMDMX (e.g., residues 23-111) onto an SPR chip.[1]
-
-
Analyte Injection (p53 peptide):
-
Prepare a synthetic p53 peptide in binding buffer.
-
To test the influence of redox conditions, prepare samples with and without a reducing agent (e.g., 1 mM TCEP).
-
Inject the peptide in triplicate at various concentrations (e.g., non-reducing: 38 µM – 469 nM; reducing: 19 µM – 235 nM) at a flow rate of 75 µL/min.[1][5]
-
-
Analyte Injection (this compound):
-
Data Analysis:
This assay measures the change in the thermal stability of MDMX upon binding of this compound.
-
Instrumentation:
-
Use a real-time PCR instrument (e.g., Applied Biosystems 7900HT) with a 384-well plate and SYBR detection (excitation 495 nm / emission 537 nm).[1]
-
-
Reaction Mixture:
-
Thermal Protocol:
-
Start the program at 45°C.
-
Increase the temperature at a rate of 1°C per minute.[1]
-
-
Data Analysis:
-
Monitor the fluorescence of Sypro Orange as a function of temperature. The melting temperature (Tm) is the point of maximal fluorescence change, indicating protein unfolding. A shift in Tm in the presence of the compound indicates binding and stabilization.
-
This protocol assesses the ability of this compound to activate the p53 pathway in cancer cells.
-
Cell Lines:
-
Use cancer cell lines with wild-type p53 and amplified MDMX, such as certain retinoblastoma cells or ML-1 leukemia cells.[8]
-
-
Treatment:
-
Analysis:
-
Fix and permeabilize the cells.
-
Perform immunofluorescence staining for p53 and an apoptosis marker like activated caspase-3.
-
Analyze the fluorescence levels by microscopy to determine the induction of p53 and apoptosis.
-
References
- 1. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 | PLOS One [journals.plos.org]
- 8. selleckchem.com [selleckchem.com]
Investigating the MDMX-p53 Interaction with SJ-172550: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor SJ-172550 and its interaction with the MDMX-p53 protein-protein interaction, a critical axis in cancer biology. This document details the mechanism of action of this compound, compiles quantitative binding data, and provides detailed experimental protocols for key assays used to characterize this interaction. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding.
Introduction to the MDMX-p53 Axis and this compound
The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of many human cancers.[1] Murine double minute X (MDMX or MDM4) is a key negative regulator of p53.[2] MDMX binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity.[3][4] Overexpression of MDMX is observed in various tumors, making the disruption of the MDMX-p53 interaction a promising therapeutic strategy for reactivating p53 function.[4][5]
This compound was identified as the first small molecule inhibitor of the MDMX-p53 interaction through a high-throughput screen.[6][7] It has been shown to bind to the p53-binding pocket of MDMX, leading to the displacement of p53 and subsequent activation of the p53 pathway, resulting in p53-dependent cell death in cancer cells with amplified MDMX.[5][6][8]
Mechanism of Action of this compound
This compound exhibits a complex and unique mechanism of action. Initial characterization suggested a reversible, non-covalent binding mode.[5] However, further studies revealed that this compound forms a covalent but reversible complex with MDMX.[6][8] The molecule contains an α,β-unsaturated amide, which can undergo a conjugate addition with cysteine residues within the p53-binding pocket of MDMX.[1][9] This covalent interaction locks MDMX into a conformation that is unable to bind p53.[6][8] The stability of this complex is influenced by the reducing environment.[6]
Quantitative Data Summary
The following table summarizes the reported quantitative data for the interaction of this compound with MDMX. It is important to note the variability in reported values, which may be attributed to different experimental conditions and assay formats.
| Parameter | Value | Assay Method | Reference |
| EC50 | ~ 5 µM | Competition with p53 peptide | [6] |
| EC50 | 0.84 µM | Fluorescence Polarization | [9] |
| EC50 | 2.3 µM (for MDMX) | Not Specified | [10] |
| EC50 | 26.0 µM (for MDM2) | Not Specified | [10] |
| Kd | > 13 µM | Isothermal Titration Calorimetry | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound-MDMX interaction.
Fluorescence Polarization (FP) Assay
This assay is used to measure the disruption of the MDMX-p53 peptide interaction by this compound in a high-throughput format.
Materials:
-
Purified recombinant human MDMX protein (N-terminal domain, e.g., amino acids 23-111)
-
Fluorescently labeled p53-derived peptide (e.g., Rhodamine-labeled 15-amino acid peptide)
-
This compound
-
FP Assay Buffer (e.g., 20 mM Bis-Tris pH 6.5, 200 mM NaCl, 0.01% Tween-20)
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in FP Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare solutions of MDMX protein and fluorescently labeled p53 peptide in FP Assay Buffer. Optimal concentrations should be determined empirically but are typically in the low nanomolar range for the peptide and a concentration of MDMX that gives a stable and significant polarization signal.
-
-
Assay Setup:
-
In a 384-well plate, add the following to each well:
-
This compound dilution or vehicle control (for maximum and minimum polarization controls).
-
MDMX protein solution.
-
Fluorescently labeled p53 peptide solution.
-
-
The final volume in each well should be consistent (e.g., 20 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., excitation at 531 nm and emission at 595 nm for Rhodamine).
-
-
Data Analysis:
-
The degree of inhibition is calculated based on the decrease in the polarization signal. The EC50 value, the concentration of this compound that causes 50% inhibition of the MDMX-p53 interaction, is determined by fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and MDMX.
Materials:
-
Purified recombinant human MDMX protein
-
This compound
-
ITC Buffer (e.g., 20 mM Bis-Tris pH 6.5, 200 mM NaCl, 5% DMSO). The buffer used for the protein and the compound must be identical to avoid heats of dilution.
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified MDMX protein against the ITC buffer.
-
Dissolve this compound in the same ITC buffer used for the protein dialysis. Ensure complete dissolution.
-
Degas both the protein and compound solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the MDMX protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the protein solution in the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated and plotted against the molar ratio of this compound to MDMX.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters (Kd, n, and ΔH).
-
Cell-Based p53 Activation Assay
This assay assesses the ability of this compound to activate the p53 pathway in a cellular context, leading to the upregulation of p53 target genes or cell death.
Materials:
-
Cancer cell line with wild-type p53 and preferably amplified MDMX (e.g., retinoblastoma cell lines like WERI-Rb1 or Y79).
-
Cell culture medium and supplements.
-
This compound.
-
Reagents for assessing cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or p53 target gene expression (e.g., antibodies for p21 for Western blotting or qPCR primers).
Protocol:
-
Cell Culture and Seeding:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells into multi-well plates (e.g., 96-well plates) at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Measurement:
-
Cell Viability: Measure cell viability using a commercially available kit according to the manufacturer's instructions.
-
p53 Target Gene Expression:
-
Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against p53 and its target gene products (e.g., p21).
-
qPCR: Isolate RNA, reverse transcribe to cDNA, and perform quantitative PCR using primers for p53 target genes.
-
-
-
Data Analysis:
-
For cell viability assays, calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
-
For gene expression analysis, quantify the fold change in protein or mRNA levels relative to the control.
-
Visualizations
Signaling Pathway Diagrams
Caption: MDMX-p53 signaling and this compound inhibition.
Experimental Workflow Diagrams
Caption: Fluorescence Polarization assay workflow.
Caption: Isothermal Titration Calorimetry workflow.
Conclusion
This compound represents a pioneering chemical probe for investigating the MDMX-p53 interaction. Its unique covalent-reversible mechanism of action and its ability to induce p53-dependent cell death in MDMX-overexpressing cancer cells underscore the therapeutic potential of targeting this pathway. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to further explore the biology of the MDMX-p53 axis and to develop novel inhibitors with improved pharmacological properties. Careful consideration of the experimental conditions is crucial for obtaining reproducible and reliable data in the study of this and other MDMX-p53 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling the Mdm2-Mdmx-p53 Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDMX in Cancer: A Partner of p53 and a p53-Independent Effector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 | PLOS One [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Efficacy of SJ-172550 in Retinoblastoma: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism and effects of SJ-172550, a small molecule inhibitor of the MDMX-p53 interaction, on retinoblastoma cell lines. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of existing data, detailed experimental protocols, and visualizations of the key signaling pathways.
Introduction to this compound and its Target in Retinoblastoma
Retinoblastoma, the most common intraocular cancer in children, is frequently characterized by the inactivation of the p53 tumor suppressor pathway. In a significant portion of these tumors with wild-type p53, this inactivation is due to the amplification of the MDM2 and MDMX genes, which encode for negative regulators of p53.[1][2] this compound has been identified as a first-in-class small molecule inhibitor that specifically targets the interaction between MDMX and p53. By binding to the p53-binding pocket of MDMX, this compound disrupts this inhibitory interaction, leading to the reactivation of p53 and subsequent downstream anti-tumor effects.
Quantitative Analysis of this compound's Effects
The following tables summarize the available quantitative data on the efficacy of this compound in retinoblastoma cell lines.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (MDMX-p53 Interaction) | ~5 µM | Biochemical Assay | [3] |
Mechanism of Action: The this compound-p53 Signaling Pathway
This compound exerts its anti-tumor effects by reactivating the p53 signaling pathway. The diagram below illustrates the proposed mechanism of action.
Caption: this compound binds to MDMX, releasing p53 to activate downstream targets, leading to cell cycle arrest and apoptosis.
Key Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on retinoblastoma cell lines.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Seed retinoblastoma cells (WERI-Rb1 or Y79) in 96-well plates at a density of 5 x 103 to 1 x 104 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Methodology:
-
Cell Treatment: Seed WERI-Rb1 or Y79 cells in 6-well plates and treat with this compound at a predetermined concentration (e.g., 10 µM) for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat WERI-Rb1 or Y79 cells with this compound as described for the apoptosis assay.
-
Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.
Western Blot Analysis
This protocol is used to detect changes in the protein levels of p53 and its downstream targets.
Methodology:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p53, p21, BAX, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Clinical Development Status
As of the latest available information, there are no registered clinical trials specifically evaluating this compound in retinoblastoma or any other cancer type. Clinical development of MDM2/MDMX inhibitors for retinoblastoma has focused on other molecules such as nutlin-3a and ALRN-6924.[4][5]
Conclusion
This compound represents a promising therapeutic agent for retinoblastoma with MDMX amplification by effectively reactivating the p53 pathway. Further preclinical studies are warranted to establish detailed dose-response relationships in various retinoblastoma cell lines and to evaluate its in vivo efficacy and safety, which could pave the way for future clinical investigations.
References
The Reversible Covalent Binding of SJ-172550 to MDMX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of SJ-172550, a small molecule inhibitor of the Murine Double Minute X (MDMX) protein. The focus is on its unique reversible covalent binding to MDMX, a critical negative regulator of the p53 tumor suppressor. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological and experimental processes.
Introduction: Targeting the MDMX-p53 Interaction
The p53 pathway is a cornerstone of tumor suppression, and its inactivation is a hallmark of many cancers.[1] In tumors retaining wild-type p53, the pathway is often dysregulated by the overexpression of negative regulators, primarily MDM2 and MDMX.[1][2] These proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, targeting it for proteasomal degradation.[3][4][5] While MDM2 inhibitors like nutlin-3a have been developed, the need for compounds that also target MDMX is evident, as MDMX can play a compensatory role when MDM2 is inhibited.[1][6]
This compound was identified as the first small molecule inhibitor of the MDMX-p53 interaction through a high-throughput biochemical screen.[1][7] It has been shown to effectively kill retinoblastoma cells where MDMX is amplified and acts additively with MDM2 inhibitors.[7][8][9] A deeper investigation into its mechanism revealed a complex and interesting mode of action: a reversible covalent interaction that locks MDMX in a conformation unable to bind p53.[1][8][10]
Mechanism of Action: Reversible Covalent Inhibition
This compound's chemical structure contains an α,β-unsaturated amide, a functional group known as a Michael acceptor, which can react with nucleophilic residues on proteins, such as the sulfhydryl group of cysteine.[1] This feature allows this compound to form a covalent bond with cysteine residues within the p53-binding pocket of MDMX.[1][6]
The binding process is not a simple irreversible covalent modification. Instead, it is a reversible process influenced by the conformational state of the MDMX protein and the surrounding chemical environment, particularly the presence of reducing agents.[1]
Key findings on the mechanism include:
-
Conformational Selection: MDMX exists in an ensemble of different conformations. This compound appears to preferentially bind to a specific conformation of MDMX that is less competent to bind p53.[1]
-
Covalent Adduct Formation: The interaction involves the formation of a covalent adduct between this compound and cysteine residues in MDMX.[1][6] Mass spectrometry data has indicated that this compound can bind to up to three cysteine residues within the N-terminal domain of MDMX.[6]
-
Reversibility: The covalent bond is reversible. This has been demonstrated by the observation that the effects of this compound can be reversed by the addition of thiol-containing reducing agents like Dithiothreitol (DTT).[1]
-
Redox Sensitivity: The binding is highly sensitive to the reducing potential of the environment. In non-reducing conditions, this compound binds to MDMX, but in the presence of reducing agents like Tris(2-carboxyethyl)phosphine (TCEP), no binding is observed.[1] This suggests that the reactive cysteine(s) must be in an accessible, oxidized state for the covalent interaction to occur.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the interaction of this compound with MDMX.
| Parameter | Value | Assay Method | Notes |
| EC50 | ~ 5 µM | Competition for p53 peptide binding | Effective concentration to displace 50% of p53 peptide from MDMX.[1][8] |
| IC50 | 3 µM | Inhibition of MDMX-p53 peptide binding | Concentration to achieve 50% inhibition of the MDMX-p53 interaction.[1] |
| Kd | > 13 µM | Isothermal Titration Calorimetry (ITC) | Indicates weak binding in the absence of reducing agents.[6] |
| Cellular IC50 | ~ 47 µM | Cell viability assay (Weri1 cells) | High micromolar concentration required for cytotoxic effects.[6] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using the Graphviz DOT language to illustrate the key pathways and processes.
Caption: The p53 signaling pathway, illustrating negative regulation by MDM2 and MDMX, and the inhibitory action of this compound on MDMX.
Caption: Experimental workflow for characterizing the binding and activity of this compound against MDMX.
Caption: Proposed mechanism of reversible covalent binding of this compound to a specific conformation of MDMX.
Key Experimental Protocols
This section provides a generalized overview of the methodologies used to characterize the interaction between this compound and MDMX, based on published literature.
Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics and affinity of this compound to MDMX in real-time and to assess the effect of reducing agents.
-
Methodology:
-
Immobilization: Recombinant human MDMX protein (e.g., amino acids 23-111) is immobilized onto a sensor chip surface (e.g., CM5 chip via amine coupling).
-
Analyte Injection: A solution of this compound (e.g., 100 µM) in a suitable running buffer is injected over the sensor surface at a constant flow rate (e.g., 100 µL/min).
-
Buffer Composition: A typical binding buffer consists of 20 mM Bis-Tris pH 6.5, 200 mM NaCl, 0.01% Tween20, and 5% DMSO.[1]
-
Redox Conditions: To test for reversibility and redox sensitivity, experiments are run in parallel with and without a non-thiol reducing agent like TCEP (e.g., 1 mM) in the running buffer.[1]
-
Data Acquisition and Analysis: The change in response units (RU) over time is monitored to determine association and dissociation rates. Data are typically double-referenced (subtracted from a reference flow cell and a buffer-only injection) and solvent-corrected.[1]
-
Mass Spectrometry
-
Objective: To confirm the formation of a covalent adduct between this compound and MDMX.
-
Methodology:
-
Incubation: Recombinant MDMX protein (e.g., 20 µM of untagged aa 23-111 construct) is incubated with a molar excess of this compound (e.g., 100 µM) in a suitable buffer (e.g., HEPES-NaCl, pH 7.5) at room temperature for a defined period (e.g., 1 hour).[6]
-
Sample Preparation: The reaction mixture is prepared for mass spectrometry analysis, which may involve desalting or other purification steps.
-
Analysis: The sample is analyzed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
Data Interpretation: The resulting mass spectrum is analyzed for peaks corresponding to the unmodified MDMX protein and for additional peaks with a mass increase corresponding to the molecular weight of this compound (428.87 Da) or multiples thereof, which would indicate the formation of one or more covalent adducts.[6]
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the binding interaction.
-
Methodology:
-
Sample Preparation: Solutions of recombinant MDMX protein and this compound are prepared in the same buffer (e.g., HEPES-NaCl, pH 7.5), with careful concentration matching.
-
Titration: The this compound solution is incrementally injected from a syringe into the sample cell containing the MDMX solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the calorimeter.
-
Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These values are then plotted against the molar ratio of ligand to protein and fitted to a binding model to calculate the dissociation constant (Kd).
-
Fluorescence Polarization (FP) Competition Assay
-
Objective: To measure the ability of this compound to inhibit the interaction between MDMX and a p53-derived peptide.
-
Methodology:
-
Reaction Mixture: A reaction is set up containing recombinant MDMX protein and a fluorescently labeled p53 peptide.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Measurement: The fluorescence polarization of the sample is measured. When the fluorescent peptide is bound to the larger MDMX protein, it tumbles slowly, resulting in high polarization. When displaced by this compound, the free peptide tumbles rapidly, leading to low polarization.
-
Data Analysis: The change in polarization is plotted against the concentration of this compound to determine the IC50 or EC50 value.
-
Conclusion and Future Directions
This compound represents a fascinating case study in drug discovery, demonstrating a complex yet potent mechanism of reversible covalent inhibition. Its ability to lock MDMX in an inactive conformation through a redox-sensitive interaction provides a unique approach to reactivating the p53 pathway. However, reports of chemical instability and potential promiscuity highlight the challenges in developing this scaffold into a clinical candidate.[6][11] Future research should focus on optimizing the chemical structure of this compound to improve its stability, selectivity, and cellular potency while retaining its unique mechanism of action. A thorough understanding of its p53-independent effects will also be crucial for its potential therapeutic application.[2] The detailed methodologies and data presented in this guide serve as a valuable resource for researchers working to develop the next generation of MDMX inhibitors.
References
- 1. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles and regulation of MDM2 and MDMX: it is not just about p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDMX in Cancer: A Partner of p53 and a p53-Independent Effector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of MDM2 and MDMX in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-depth Technical Guide: The Anti-Tumor Properties of SJ-172550
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SJ-172550 is a pioneering small molecule inhibitor that selectively targets the interaction between the p53 tumor suppressor protein and its negative regulator, MDMX (murine double minute X). By disrupting this interaction, this compound reactivates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells, particularly those characterized by MDMX amplification. This technical guide provides a comprehensive overview of the anti-tumor properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its characterization.
Mechanism of Action: Restoring p53 Function
This compound functions by binding to the p53-binding pocket of the MDMX protein.[1] This binding is characterized as a covalent yet reversible interaction, which effectively locks MDMX into a conformation that is unable to bind to and inhibit p53.[2] The liberation of p53 from MDMX-mediated suppression allows for the activation of the p53 signaling pathway. This activation is a critical event in tumor suppression, as p53 orchestrates a range of cellular responses to prevent the proliferation of damaged cells.
The primary mechanism of this compound's anti-tumor activity is the induction of apoptosis, or programmed cell death, in a p53-dependent manner.[2] This is particularly relevant in tumors where the p53 gene itself is not mutated but its function is abrogated by the overexpression of negative regulators like MDMX. Retinoblastoma is a prime example of a malignancy often characterized by MDMX amplification, making it a key target for this compound.[1]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound in inhibiting the MDMX-p53 interaction and its cytotoxic effects on retinoblastoma cell lines.
Table 1: Inhibition of MDMX-p53 Interaction
| Compound | EC50 (µM) | Assay Type | Reference |
| This compound | ~5 | Biochemical High-Throughput Screen | [2] |
| Nutlin-3a | ~30 | Biochemical High-Throughput Screen | [2] |
Table 2: In Vitro Cytotoxicity in Retinoblastoma Cell Lines
| Cell Line | This compound Treatment | Observation | Reference |
| Retinoblastoma Cells (MDMX amplified) | 20 µM for 20 hours | p53-dependent cell death | [1] |
| Weri1 | 20 µM for 20 hours | Increased p53 and activated caspase-3 levels | [1] |
| RB355 | 20 µM for 20 hours | Increased p53 and activated caspase-3 levels | [1] |
| ML-1 (leukemia, wild-type p53) | 20 µM for 20 hours | Increased p53 and activated caspase-3 levels | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's anti-tumor properties.
Cell Viability Assay (MTS Assay)
This protocol is adapted for assessing the effect of this compound on the viability of retinoblastoma cell lines.
-
Cell Seeding: Seed retinoblastoma cells (e.g., WERI-Rb1) in a 96-well plate at a density of 2 x 10³ cells per well.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Add 10 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 2 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
-
Cell Treatment: Treat retinoblastoma cells with the desired concentration of this compound for the specified duration (e.g., 20 µM for 20 hours).
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Immunofluorescence for p53 Activation
This protocol visualizes the nuclear translocation and activation of p53 following this compound treatment.
-
Cell Culture: Culture retinoblastoma cells on glass coverslips.
-
Treatment: Treat the cells with this compound (e.g., 20 µM for 20 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding with 1% bovine serum albumin (BSA) in PBS.
-
Primary Antibody Incubation: Incubate with a primary antibody against p53.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Mounting and Visualization: Mount the coverslips and visualize the cells using a fluorescence microscope.
In Vivo Efficacy
While detailed in vivo studies on this compound are limited in the public domain, the proof-of-concept for targeting the MDM2/MDMX-p53 axis in retinoblastoma has been established with related compounds. Orthotopic xenograft models of human retinoblastoma are the standard for preclinical testing.[3] These models involve transplanting patient-derived retinoblastoma tissue into the vitreous of immunocompromised mice.[3] Efficacy is typically assessed by measuring tumor growth inhibition and improvement in survival. The development of an ocular formulation of a related MDM2/MDMX antagonist, Nutlin-3a, has shown promise in these models, suggesting a potential path for the in vivo application of compounds like this compound.[4]
Conclusion and Future Directions
This compound represents a significant advancement in the targeted therapy of cancers with MDMX overexpression. Its ability to reactivate the p53 tumor suppressor pathway through a novel mechanism of action provides a strong rationale for its further development. Future research should focus on comprehensive in vivo efficacy and toxicity studies, optimization of its pharmacokinetic properties, and exploration of its potential in combination with other anti-cancer agents, such as MDM2 inhibitors, to achieve a more robust and durable anti-tumor response. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing this promising therapeutic strategy.
References
- 1. Establishment of an Orthotopic Xenograft Mice Model of Retinoblastoma Suitable for Preclinical Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of cytotoxicity and mechanism of apoptosis of doxorubicin using folate-decorated chitosan nanoparticles for targeted delivery to retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SJ-172550 Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cellular activity of SJ-172550, a small molecule inhibitor of the MDMX-p53 interaction. The information is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1] Its function is frequently abrogated in human cancers through mutation or by the overexpression of its negative regulators, MDM2 and MDMX (also known as MDM4).[2] These proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, targeting it for proteasomal degradation.[3][4] Reactivating p53 by disrupting its interaction with MDM2/MDMX is a promising therapeutic strategy for cancers that retain wild-type p53.[5][6]
This compound is a small molecule inhibitor that specifically targets the interaction between p53 and MDMX.[7][8] It was identified through a high-throughput screen and has been shown to compete with a wild-type p53 peptide for binding to MDMX with an EC₅₀ of approximately 5 µM.[2] Mechanistically, this compound forms a covalent but reversible complex with MDMX, inducing a conformational change that prevents p53 binding.[2][7] This leads to the activation of the p53 pathway and subsequent p53-dependent cell death, particularly in cancer cells with MDMX amplification, such as retinoblastoma.[2][8][9]
Signaling Pathway of this compound
In cancer cells with wild-type p53 and elevated MDMX levels, MDMX binds to p53, inhibiting its tumor-suppressive functions. This compound disrupts this interaction, leading to the stabilization and activation of p53. Activated p53 then translocates to the nucleus and induces the transcription of target genes such as CDKN1A (encoding p21) and PUMA, resulting in cell cycle arrest and apoptosis.
Caption: this compound Signaling Pathway.
Experimental Protocols
The following protocols describe methods to evaluate the cellular effects of this compound. A cell viability assay is provided as a primary screening method, followed by a target engagement/apoptosis induction assay using immunofluorescence.
Cell Viability Assay (MTS Assay)
This protocol is designed to determine the dose-dependent effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line with wild-type p53 and known MDMX expression (e.g., Y79 or WERI-Rb-1 retinoblastoma cells).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound (powder).
-
Dimethyl sulfoxide (DMSO), sterile.
-
96-well clear-bottom cell culture plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000 cells per well in 90 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to create 2X working solutions. A suggested final concentration range is 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add 10 µL of the 2X working solutions to the appropriate wells to achieve a final volume of 100 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Immunofluorescence Assay for p53 Activation and Apoptosis
This protocol assesses target engagement by measuring the accumulation of p53 and the induction of apoptosis via activated caspase-3.
Materials:
-
Retinoblastoma cells (e.g., Y79) or other suitable cancer cell line.
-
Complete cell culture medium.
-
This compound.
-
Nutlin-3a (positive control for p53 activation).[8]
-
DMSO (vehicle control).
-
Poly-L-lysine coated coverslips in a 24-well plate.
-
4% Paraformaldehyde (PFA) in PBS.
-
0.25% Triton X-100 in PBS.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies: Rabbit anti-p53 and Mouse anti-activated Caspase-3.
-
Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488) and Goat anti-Mouse IgG (Alexa Fluor 594).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto poly-L-lysine coated coverslips in a 24-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with 20 µM this compound, 5 µM Nutlin-3a (positive control), or DMSO (vehicle control) for 20 hours.[8]
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity of p53 and activated caspase-3 per cell.
-
Experimental Workflow Diagram
Caption: General workflow for this compound cellular assays.
Data Presentation
Quantitative data from the cellular assays should be summarized for clear interpretation and comparison.
Table 1: Cell Viability IC₅₀ Values for this compound
| Cell Line | p53 Status | MDMX Expression | This compound IC₅₀ (µM) |
| Y79 | Wild-Type | Amplified | Experimental Value |
| WERI-Rb-1 | Wild-Type | Amplified | Experimental Value |
| p53-null cell | Null | N/A | Experimental Value |
Table 2: Summary of Immunofluorescence Data
| Treatment (20 hours) | Average p53 Nuclear Intensity (Arbitrary Units) | Percentage of Activated Caspase-3 Positive Cells |
| Vehicle (DMSO) | Experimental Value | Experimental Value |
| 20 µM this compound | Experimental Value | Experimental Value |
| 5 µM Nutlin-3a | Experimental Value | Experimental Value |
Conclusion
The protocols outlined provide a framework for investigating the cellular effects of this compound. By disrupting the MDMX-p53 interaction, this compound offers a targeted approach to reactivate the p53 tumor suppressor pathway. The described assays are essential for characterizing its potency and mechanism of action in relevant cancer cell models.
References
- 1. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 6. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. dovepress.com [dovepress.com]
Application Notes and Protocols for In Vitro Studies of SJ-172550
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental setup for the investigation of SJ-172550, a small molecule inhibitor of the MDM2-like p53-binding protein (MDMX). The protocols detailed below are based on established methodologies for characterizing the mechanism of action and cellular effects of this compound.
Introduction
This compound was identified as a small molecule inhibitor that targets the p53-binding pocket of MDMX, thereby disrupting the MDMX-p53 interaction.[1][2] This disruption is intended to reactivate the p53 tumor suppressor pathway in cancer cells where it is inhibited by MDMX overexpression. While initial studies demonstrated its potential, subsequent research has raised concerns regarding its stability and specificity, suggesting it may act as a promiscuous covalent inhibitor.[3][4] These notes aim to provide a balanced overview of the experimental approaches to evaluate this compound, taking into account its complex biochemical behavior.
Mechanism of Action
This compound is reported to bind to the p53-binding pocket of MDMX.[2][5] Later studies have indicated that it can form a covalent but reversible complex with MDMX, leading to a conformational change that prevents p53 binding.[1][3] The presence of an α,β-unsaturated amide functional group in its structure suggests a potential for Michael addition reactions with protein sulfhydryl groups.[3] This covalent modification mechanism is a critical consideration in the design and interpretation of in vitro experiments.
Signaling Pathway
The following diagram illustrates the targeted p53 signaling pathway and the proposed mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Fluorescence Polarization Assay for SJ-172550 Binding
Introduction
The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by orchestrating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1][2] Its activity is tightly regulated by negative regulators, primarily MDM2 and its homolog, MDMX (also known as MDM4).[2] In a significant number of human cancers, the p53 pathway is inactivated through the overexpression of MDM2 or MDMX, which bind to p53's N-terminal transactivation domain, inhibiting its function and, in the case of MDM2, targeting it for proteasomal degradation.[1][3]
Restoring p53 function by disrupting the p53-MDM2/MDMX interaction is a promising therapeutic strategy for cancer treatment.[2] SJ-172550 is a small molecule inhibitor identified through high-throughput screening that disrupts the MDMX-p53 interaction.[4][5] This document provides a detailed protocol for a fluorescence polarization (FP) assay to characterize the binding of this compound to MDMX and determine its inhibitory potency.
Fluorescence polarization is a robust, solution-based technique ideal for studying molecular binding events.[6][7] The assay principle relies on the difference in the rotational speed of a small fluorescently labeled molecule (the tracer) in its free versus protein-bound state. When the tracer, a fluorescently-labeled p53-derived peptide, is unbound, it tumbles rapidly in solution, leading to significant depolarization of emitted light upon excitation with plane-polarized light. When bound to the much larger MDMX protein, the complex tumbles more slowly, resulting in a higher degree of polarization.[8][9] Inhibitors like this compound compete with the fluorescent peptide for the p53-binding pocket on MDMX, causing the displacement of the tracer and a corresponding decrease in fluorescence polarization.[8]
Signaling Pathway: The p53-MDMX Negative Feedback Loop
Under normal cellular conditions, p53 levels are kept low by MDM2 and MDMX. Upon cellular stress (e.g., DNA damage), p53 is activated and promotes the transcription of target genes, including the MDM2 gene, creating a negative feedback loop. MDMX, while lacking intrinsic E3 ligase activity, heterodimerizes with MDM2 to enhance p53 ubiquitination and also directly inhibits p53's transcriptional activity. This compound intervenes by binding to MDMX, preventing it from sequestering p53 and thereby unleashing p53's tumor-suppressive functions.
Caption: The p53-MDMX signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the binding and inhibition data for this compound and related compounds that interact with MDMX. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to displace 50% of the fluorescent p53 peptide from MDMX in a competitive binding assay.[10][11] The binding constant (Kd) is a measure of the affinity of a compound for its target.[11][12]
| Compound | Target | Assay Type | Value | Reference |
| This compound | MDMX | FP Competition | EC50 ≈ 5 µM | [4][5] |
| Nutlin-3a | MDMX | FP Competition | EC50 ≈ 30 µM | [4] |
| WK298 | MDMX | Not Specified | Kd ≈ 20 µM | [4] |
Experimental Protocols
This section provides a detailed protocol for a competitive fluorescence polarization assay to determine the IC50 value of this compound for the MDMX-p53 interaction.
Experimental Workflow
Caption: Workflow for the this compound competitive fluorescence polarization assay.
Materials and Reagents
-
Protein: Purified recombinant human MDMX (e.g., residues 23-111).
-
Fluorescent Tracer: A p53-derived peptide (e.g., 15 amino acids) labeled with a fluorophore such as Rhodamine or Fluorescein.[8]
-
Test Compound: this compound, dissolved in 100% DMSO to create a high-concentration stock.
-
Assay Buffer: 20 mM Bis-Tris (pH 6.5), 200 mM NaCl, 0.01% Tween-20.[4] (Note: Buffer conditions may require optimization).
-
Control Inhibitor (Optional): A known p53-MDMX inhibitor peptide (unlabeled) for positive control.
-
Microplates: Black, low-binding 96-well or 384-well microplates.[13]
-
Instrumentation: A microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters for the chosen fluorophore (e.g., Excitation: 531 nm, Emission: 595 nm for Rhodamine).[8]
Protocol
-
Reagent Preparation:
-
Prepare a fresh dilution of MDMX protein in Assay Buffer to a working concentration of 2X the final desired concentration.
-
Prepare a fresh dilution of the fluorescent p53 peptide (tracer) in Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 100 nM, for a final concentration of 50 nM).[8]
-
Create a serial dilution series of this compound in 100% DMSO. Then, dilute this series into Assay Buffer to achieve the desired final concentrations with a constant, low percentage of DMSO (e.g., 1-5%).[4]
-
Prepare control wells:
-
0% Inhibition Control (High Signal): Assay Buffer with the same final DMSO concentration as the test wells.
-
100% Inhibition Control (Low Signal): A saturating concentration of a known unlabeled p53 peptide inhibitor.
-
Tracer Only Control: Assay Buffer with fluorescent peptide but no MDMX protein, for background subtraction.
-
-
-
Assay Plate Setup (Example for 60 µL final volume):
-
Add 20 µL of the serially diluted this compound solutions or control solutions to the appropriate wells of the microplate.[8]
-
Prepare a 2X MDMX/Tracer mix by combining equal volumes of the 2X MDMX and 2X fluorescent peptide working solutions.
-
Add 40 µL of the 2X MDMX/Tracer mix to all wells (except the "Tracer Only" control).[8] For the "Tracer Only" wells, add 40 µL of 2X Tracer solution mixed with Assay Buffer.
-
The final concentrations might be, for example, 1 µM MDMX and 50 nM tracer.[8]
-
-
Incubation:
-
Gently mix the plate on a plate shaker for 1-2 minutes.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light, to allow the binding reaction to reach equilibrium.[8]
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using the microplate reader.
-
-
Data Analysis:
-
Normalize the data by subtracting the mP value of the "Tracer Only" wells from all other wells.
-
Plot the normalized mP values against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve to a four-parameter sigmoidal (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[4]
-
Mechanism of Action of this compound
Unlike simple competitive inhibitors, this compound exhibits a more complex mechanism of action. It forms a covalent, yet reversible, adduct with a cysteine residue within the p53-binding pocket of MDMX.[4] This covalent modification locks MDMX into a conformation that is unable to bind p53, effectively inhibiting the interaction.[4][5]
Caption: Proposed mechanism of action for this compound on MDMX.
References
- 1. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. promegaconnections.com [promegaconnections.com]
- 12. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 13. Fluorescence Polarization Assay [bio-protocol.org]
Application Notes and Protocols: Mass Spectrometry Analysis of the SJ-172550-MDMX Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ-172550 is a small molecule inhibitor that targets the interaction between the p53 tumor suppressor and its negative regulator, MDMX (also known as MDM4).[1][2][3][4] The p53 pathway is a critical signaling network that responds to cellular stress to prevent tumor formation, and its inactivation is a common event in human cancers.[1][3] MDMX, often overexpressed in tumors, binds to the transactivation domain of p53, inhibiting its activity.[3][5] this compound was identified as a compound that disrupts this interaction, leading to p53 reactivation and subsequent cell death in cancer cells with wild-type p53.[1][4]
Biochemical studies have revealed a complex mechanism of action for this compound. It forms a covalent yet reversible complex with MDMX, locking the protein in a conformation that is unable to bind to p53.[1][2] This interaction is sensitive to the reducing environment and other factors that affect the conformational stability of MDMX.[1] Mass spectrometry has been a key analytical technique to characterize this unique covalent binding.[1]
However, it is important to note that recent studies have raised concerns about the chemical stability and specificity of this compound. Evidence suggests that the compound is unstable in aqueous buffers and may act as a promiscuous agent, binding to multiple cellular proteins non-specifically.[6][7] These findings should be carefully considered when interpreting data generated using this compound.
This document provides detailed application notes and protocols for the mass spectrometry analysis of the this compound-MDMX complex, offering researchers the necessary tools to investigate this interaction further.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the interaction of this compound and other relevant molecules with MDMX.
| Interacting Molecules | Assay Type | Reported Value | Reference |
| This compound vs. MDMX-p53 peptide | Biochemical HTS | EC50 ~ 5 µM | [1] |
| Nutlin-3a vs. MDMX-p53 interaction | Biochemical Assay | EC50 ~ 30 µM | [1] |
| WK298 vs. MDMX | Structural Studies | Kd ~ 20 µM | [1] |
| H203 vs. N-MdmX | Biochemical Assay | Ki = 0.011 µM | [8] |
| PMI peptide vs. MDMX | Alanine Scanning | Kd = 2.4 nM | [9] |
| This compound vs. MDMX | Isothermal Titration Calorimetry (ITC) | Kd > 13 µM | [6][7] |
Signaling Pathway
The p53 signaling pathway is tightly regulated by MDM2 and MDMX, which act as E3 ubiquitin ligases and transcriptional inhibitors, respectively. This compound is designed to disrupt the MDMX-p53 interaction, thereby liberating p53 to perform its tumor-suppressive functions.
Caption: The inhibitory effect of this compound on the MDMX-p53 signaling pathway.
Experimental Protocols
Native Mass Spectrometry to Detect the Non-covalent Complex
Native mass spectrometry (MS) allows for the study of intact protein-ligand complexes under non-denaturing conditions, preserving non-covalent interactions. This method can be used to determine the stoichiometry of the this compound-MDMX complex.
Materials:
-
Recombinant human MDMX protein (purified)
-
This compound (dissolved in DMSO)
-
Ammonium acetate buffer (150 mM, pH 7.5)
-
Mass spectrometer equipped with a nano-electrospray ionization (nESI) source
Protocol:
-
Sample Preparation:
-
Prepare a 10 µM solution of MDMX in 150 mM ammonium acetate buffer.
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Incubate MDMX with a 5-fold molar excess of this compound (final concentration 50 µM) in the ammonium acetate buffer for 1 hour at room temperature. The final DMSO concentration should be kept below 5%.
-
-
Mass Spectrometry Analysis:
-
Introduce the sample into the mass spectrometer via nESI using gold-coated borosilicate capillaries.
-
Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range appropriate for the expected mass of the MDMX protein and the complex.
-
Optimize instrument parameters (e.g., capillary voltage, cone voltage, source temperature) to maintain the integrity of the non-covalent complex.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the species present in the sample.
-
Identify the peaks corresponding to free MDMX and the this compound-MDMX complex.
-
References
- 1. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 [ouci.dntb.gov.ua]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting p53-MDM2-MDMX Loop for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Leveraging the multivalent p53 peptide-MdmX interaction to guide the improvement of small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic mutational analysis of peptide inhibition of the p53-MDM2/MDMX interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Surface Plasmon Resonance (SPR) Protocol for Characterizing the Interaction of SJ-172550 with MDMX
Audience: Researchers, scientists, and drug development professionals involved in oncology and molecular interaction analysis.
Introduction: SJ-172550 is a small molecule inhibitor that targets the interaction between the p53 tumor suppressor and its negative regulator, MDMX (also known as MDM4).[1][2][3] The p53 pathway is a critical regulator of cell cycle arrest and apoptosis, and its disruption is a common feature in human cancers.[4] MDMX overexpression can lead to the inactivation of p53, making the MDMX-p53 interaction a key therapeutic target. This compound functions by forming a covalent but reversible complex with MDMX, which induces a conformational change in the protein that prevents it from binding to p53.[1][2]
This application note provides a detailed protocol for analyzing the binding of this compound to MDMX using Surface Plasmon Resonance (SPR). SPR is a label-free, real-time technology ideal for studying the kinetics and affinity of molecular interactions, including those involving small molecules and proteins.[5][6] The following protocol is based on published methodologies for this compound and general best practices for small molecule SPR analysis.[1][7][8]
Quantitative Data Summary
The following table summarizes the binding and inhibitory activity of this compound and a related compound against the MDMX-p53 interaction as determined by biochemical assays.
| Compound | Target Interaction | Parameter | Value | Reference |
| This compound | MDMX-p53 | EC50 | ~ 5 µM | [1][2] |
| Nutlin-3a | MDMX-p53 | EC50 | ~ 30 µM | [1] |
Signaling Pathway and Experimental Workflow
To understand the biological context and the experimental approach, the following diagrams illustrate the targeted signaling pathway and the SPR experimental workflow.
Figure 1: p53-MDMX signaling pathway and the mechanism of action for this compound.
Figure 2: Experimental workflow for the SPR-based analysis of this compound binding to MDMX.
Detailed Experimental Protocol
This protocol is designed for an SPR instrument like the Biacore T100 and utilizes a CM5 sensor chip for covalent immobilization.[1]
I. Materials and Reagents
-
SPR Instrument: Biacore T100 or equivalent[1]
-
Sensor Chip: CM5 Sensor Chip (carboxymethylated dextran surface)[1]
-
Immobilization Reagents:
-
Ligand: Biotinylated human MDMX protein (recombinant)
-
Analyte: this compound
-
Buffers and Solutions:
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0[1]
-
Running Buffer (HBS-EP+ equivalent with DMSO): 20 mM Bis-Tris pH 6.5, 200 mM NaCl, 0.01% Tween20, 5% DMSO.[1] Note: The high salt and 5% DMSO are critical for small molecule studies to minimize non-specific binding and improve solubility.
-
Analyte Stock Solution: High-concentration stock of this compound in 100% DMSO.
-
II. SPR Experimental Procedure
Step 1: Sensor Chip Preparation and Ligand Immobilization This procedure uses an indirect capture method to ensure the MDMX protein is oriented correctly and remains active.
-
System Priming: Prime the SPR instrument with the Running Buffer until a stable baseline is achieved.
-
Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the mixture over all flow cells for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethylated dextran surface.
-
NeutrAvidin Immobilization: Inject NeutrAvidin (diluted to ~50 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surfaces. Aim for an immobilization level of 11,000 - 12,000 Response Units (RU).[1]
-
Surface Deactivation: Inject 1 M ethanolamine-HCl over all flow cells for 7 minutes to block any remaining reactive sites.
-
Biotin-MDMX Capture: Inject the biotinylated MDMX protein over the experimental flow cells (e.g., Fc2, Fc3, Fc4) to the desired capture level. Use one flow cell (e.g., Fc1) with only NeutrAvidin as a reference surface.
Step 2: Analyte Interaction Analysis
-
Analyte Preparation: Prepare a dilution series of this compound in the Running Buffer (containing 5% DMSO). It is crucial that the final DMSO concentration is identical across all samples and the running buffer to minimize solvent mismatch effects. A single high concentration (e.g., 100 µM) can also be used for initial screening.[1]
-
Binding Measurement:
-
Inject the prepared this compound samples over all flow cells, including the reference cell.
-
Flow Rate: 100 µL/min.[1]
-
Contact Time (Association): 60-120 seconds.
-
Dissociation Time: 120-300 seconds.
-
Include several buffer-only (blank) injections throughout the experiment for double referencing.
-
-
Regeneration (if necessary): For covalent interactions, regeneration might not be feasible. If the interaction is reversible, test mild regeneration solutions (e.g., a short pulse of low pH glycine or high salt buffer) to return the surface to baseline.
Step 3: Data Analysis
-
Data Processing: Process the raw sensorgram data using appropriate analysis software (e.g., Scrubber2, Biacore Evaluation Software).[1]
-
Referencing:
-
Reference Subtraction: Subtract the signal from the reference flow cell (Fc1) from the experimental flow cells to correct for bulk refractive index changes and non-specific binding.
-
Blank Subtraction (Double Referencing): Subtract the averaged signal from the buffer-only injections from the analyte injections to correct for baseline drift and system noise.[1]
-
-
Solvent Correction: Apply a solvent correction algorithm to account for the refractive index differences between the sample and running buffer, which is particularly important when working with DMSO.[1]
-
Kinetic and Affinity Fitting:
-
For a full kinetic analysis, fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
-
If steady-state is reached during the injections, an equilibrium affinity analysis can be performed by plotting the response at equilibrium against the analyte concentration.
-
Conclusion
This application note provides a comprehensive SPR protocol for characterizing the interaction between the small molecule inhibitor this compound and its target protein MDMX. By following this detailed methodology, researchers can obtain high-quality, real-time binding data to elucidate the kinetics and affinity of this important therapeutic interaction. The successful application of this protocol will aid in the characterization of existing inhibitors and the discovery of new drug candidates targeting the p53-MDMX pathway.
References
- 1. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nicoyalife.com [nicoyalife.com]
- 8. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparing SJ-172550 Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
SJ-172550 is a potent and reversible small molecule inhibitor of Mouse double minute X (MDMX).[1][2] It functions by binding to the p53-binding pocket of MDMX, thereby disrupting the MDMX-p53 protein-protein interaction.[3][4] This inhibition frees the p53 tumor suppressor to activate downstream pathways, leading to apoptosis in cells where MDMX is amplified, such as in certain types of retinoblastoma.[5] The preparation of accurate and stable stock solutions is a critical first step for ensuring reproducible results in in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.[2][3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₂₂H₂₁ClN₂O₅ |
| Molecular Weight | 428.87 g/mol [1][2] |
| CAS Number | 431979-47-4 |
| Appearance | Crystalline solid |
| Solubility in DMSO | ≥33.33 mg/mL (77.72 mM) to 86 mg/mL (200.52 mM).[1][3] Sonication and the use of fresh, anhydrous DMSO are recommended.[1][3] |
| Storage (Powder) | -20°C for up to 3 years.[4] |
| Storage (DMSO Solution) | -80°C for up to 2 years; -20°C for up to 1 year.[4] Avoid repeated freeze-thaw cycles.[6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs by modifying the mass of the compound or the volume of the solvent accordingly.
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Calculations
To prepare a 10 mM stock solution, the required mass of this compound must be calculated.
-
Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example Calculation for 1 mL of 10 mM stock:
-
Mass (mg) = 0.010 mol/L × 0.001 L × 428.87 g/mol × 1000 mg/g
-
Mass (mg) = 4.29 mg
-
Procedure
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent condensation of moisture.
-
Weighing: Carefully weigh out the calculated amount (e.g., 4.29 mg) of this compound powder and place it into a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume (e.g., 1 mL) of fresh, anhydrous DMSO to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Visually inspect the solution to ensure there are no visible particulates.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[6]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[4]
Dilution for Cell-Based Assays
When preparing working solutions for cell culture experiments, the DMSO stock should be serially diluted. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid cytotoxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Diagram 1: this compound Stock Solution Workflow
Caption: Workflow for preparing a 10 mM this compound stock solution.
Diagram 2: this compound Mechanism of Action
Caption: this compound inhibits MDMX, activating p53-mediated apoptosis.
References
Application Notes and Protocols for Cell Viability Assays (MTT, XTT) with SJ-172550
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ-172550 is a small molecule inhibitor that targets the interaction between the p53 tumor suppressor protein and its negative regulator, MDMX (also known as MDM4).[1] In many cancers, the p53 pathway is inactivated through the overexpression of MDM2 or MDMX, which prevents p53 from carrying out its function of inducing cell cycle arrest or apoptosis in response to cellular stress. This compound works by forming a reversible covalent complex with MDMX, which locks MDMX in a conformation that is unable to bind to p53. This disruption of the MDMX-p53 interaction leads to the activation of p53 and subsequent p53-dependent cell death, particularly in cancer cells that overexpress MDMX, such as retinoblastoma.
These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using two common colorimetric cell viability assays: MTT and XTT.
Mechanism of Action: The p53-MDM2/MDMX Signaling Pathway
Under normal cellular conditions, the tumor suppressor protein p53 is kept at low levels by its primary negative regulators, MDM2 and MDMX. MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation. MDMX, while lacking intrinsic E3 ligase activity, can heterodimerize with MDM2 to enhance p53 ubiquitination and also directly inhibits p53's transcriptional activity. In cancer cells with wild-type p53, overexpression of MDM2 or MDMX is a common mechanism to escape p53-mediated tumor suppression.
This compound specifically inhibits the MDMX-p53 interaction. By binding to the p53-binding pocket of MDMX, this compound prevents the sequestration and inhibition of p53 by MDMX. This leads to the stabilization and activation of p53, allowing it to induce the transcription of target genes that mediate cell cycle arrest and apoptosis.
Figure 1: Simplified p53-MDM2/MDMX signaling pathway and the inhibitory action of this compound.
Data Presentation
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| Nutlin-3a | Y79 | Trypan Blue Exclusion | 120 | ~5-10 |
| Nutlin-3a | WERI-Rb-1 | Trypan Blue Exclusion | 120 | ~5-10 |
Note: The data presented is for Nutlin-3a and is intended as a representative example. Researchers should generate their own dose-response curves for this compound to determine its specific IC50 values in the cell lines of interest.
Experimental Protocols
The following are detailed protocols for performing MTT and XTT cell viability assays to evaluate the cytotoxic effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
This compound
-
Target cancer cell lines (e.g., Y79, WERI-Rb-1 for retinoblastoma)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 20,000-50,000 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add the desired concentrations of this compound to the wells.
-
Incubation: Incubate the plate for the desired treatment period.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C.
-
Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.
-
Solubilization: Carefully aspirate the supernatant without disturbing the pellet and add 100 µL of solubilization solution.
-
Absorbance Measurement: Resuspend the pellet and read the absorbance at 570 nm.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method for determining cell viability. Unlike MTT, the formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step.
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay (both adherent and suspension protocols are similar).
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate for the desired treatment period.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Read the absorbance at 450 nm (with a reference wavelength of 630 nm) using a microplate reader.
Experimental Workflows
Figure 2: General workflow for the MTT cell viability assay.
Figure 3: General workflow for the XTT cell viability assay.
References
Application Notes and Protocols for Studying the Effects of SJ-172550 on p53-MDMX Interaction using Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." Its activity is tightly regulated by negative regulators, primarily MDM2 and MDMX (also known as MDM4). In many cancers with wild-type p53, the p53 pathway is inactivated through the overexpression of these negative regulators.[1][2][3] Consequently, disrupting the p53-MDM2/MDMX interaction presents a promising therapeutic strategy for reactivating p53 and inducing tumor cell death.
SJ-172550 is a small molecule inhibitor that has been identified to disrupt the interaction between p53 and MDMX.[3][4] It has been shown to compete with the p53 peptide for binding to MDMX with an EC50 of approximately 5 µM.[3][4] The mechanism of action for this compound is complex, involving the formation of a reversible covalent complex with MDMX. This locks MDMX into a conformation that is unable to bind to p53.[3][5]
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[1][6][7] This application note provides a detailed protocol for utilizing Co-IP followed by western blotting to investigate and quantify the inhibitory effect of this compound on the p53-MDMX interaction.
Signaling Pathway and Mechanism of Action
The p53-MDMX signaling pathway is a critical axis in cellular stress response and tumor suppression. Under normal physiological conditions, MDMX binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity.[2][8] This interaction keeps p53 levels in check and prevents unwanted cell cycle arrest or apoptosis. In cancers where MDMX is overexpressed, this negative regulation is enhanced, leading to functional inactivation of p53 and promoting tumor cell survival.
This compound acts by directly targeting MDMX. It binds to the p53-binding pocket of MDMX, inducing a conformational change that prevents p53 from binding.[4][9] By disrupting this interaction, this compound liberates p53 from its negative regulator, allowing it to activate its downstream target genes, which can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: p53-MDMX signaling and this compound inhibition.
Experimental Protocols
This section provides a detailed methodology for a Co-IP experiment to assess the effect of this compound on the p53-MDMX interaction.
Materials and Reagents
Cell Lines:
-
A human cancer cell line with wild-type p53 and endogenous expression of MDMX (e.g., MCF-7, U2OS).
Chemicals and Inhibitors:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Dimethyl sulfoxide (DMSO) as a vehicle control.
-
Protease Inhibitor Cocktail (e.g., cOmplete™ Protease Inhibitor Cocktail, Roche)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)
Antibodies:
-
Primary antibody for immunoprecipitation (IP): Rabbit anti-MDMX antibody.
-
Primary antibody for western blotting: Mouse anti-p53 antibody (e.g., DO-1 clone), Rabbit anti-MDMX antibody.
-
Secondary antibodies: HRP-conjugated anti-mouse IgG and HRP-conjugated anti-rabbit IgG.
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40. Add protease and phosphatase inhibitors fresh before use.
-
Wash Buffer: Same as Co-IP Lysis Buffer.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Protein A/G Agarose Beads or Magnetic Beads.
Experimental Workflow Diagram
Caption: Co-immunoprecipitation experimental workflow.
Step-by-Step Protocol
1. Cell Culture and Treatment: a. Seed cells in 10 cm dishes and grow to 70-80% confluency. b. Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 4-6 hours). Include a DMSO vehicle control (0 µM this compound).
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold Co-IP Lysis Buffer (with freshly added protease and phosphatase inhibitors) to each dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each cell lysate using a Bradford or BCA protein assay. b. Normalize the protein concentration of all samples with Co-IP Lysis Buffer.
4. Pre-clearing the Lysate: a. To 1 mg of total protein from each sample, add 20 µL of Protein A/G bead slurry. b. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube, avoiding the beads.
5. Immunoprecipitation: a. To the pre-cleared lysate, add 2-4 µg of the primary antibody for IP (e.g., rabbit anti-MDMX). b. Incubate on a rotator overnight at 4°C. c. Add 30 µL of fresh Protein A/G bead slurry to each tube. d. Incubate on a rotator for 2-4 hours at 4°C to capture the antibody-protein complexes.
6. Washing: a. Centrifuge the tubes at 1,000 x g for 1 minute at 4°C to pellet the beads. b. Carefully discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the centrifugation and washing steps two more times for a total of three washes.
7. Elution: a. After the final wash, remove all supernatant. b. Add 40 µL of 2x Laemmli sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Centrifuge at 14,000 x g for 1 minute to pellet the beads. e. The supernatant now contains the immunoprecipitated proteins.
8. Western Blotting and Analysis: a. Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibodies for western blotting (mouse anti-p53 and rabbit anti-MDMX) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. j. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the amount of co-immunoprecipitated p53 to the amount of immunoprecipitated MDMX.
Data Presentation
The results of the Co-IP experiment can be quantified by densitometry of the western blot bands. The intensity of the p53 band in the immunoprecipitated samples is normalized to the intensity of the MDMX band from the same immunoprecipitation. The data can then be presented in a table to clearly show the dose-dependent effect of this compound on the p53-MDMX interaction.
| This compound Concentration (µM) | Immunoprecipitated MDMX (Arbitrary Units) | Co-immunoprecipitated p53 (Arbitrary Units) | Normalized p53/MDMX Ratio | % Inhibition of p53-MDMX Interaction |
| 0 (DMSO Control) | 1.00 | 1.00 | 1.00 | 0% |
| 1 | 0.98 | 0.75 | 0.77 | 23% |
| 5 | 1.02 | 0.48 | 0.47 | 53% |
| 10 | 0.95 | 0.26 | 0.27 | 73% |
| 25 | 0.99 | 0.11 | 0.11 | 89% |
Note: The data presented in this table are representative and should be replaced with actual experimental results.
Conclusion
This application note provides a comprehensive guide for utilizing co-immunoprecipitation to investigate the inhibitory effects of this compound on the p53-MDMX protein-protein interaction. The detailed protocol and data presentation format will enable researchers to effectively design, execute, and interpret experiments aimed at characterizing novel inhibitors of this critical cancer-related pathway. The successful application of this methodology will contribute to a deeper understanding of the mechanism of action of this compound and aid in the development of new therapeutic strategies targeting the p53-MDMX axis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. The p53 inhibitors MDM2/MDMX complex is required for control of p53 activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SJ-172550 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SJ-172550. The information provided is intended to address common solubility and stability challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[1]
Q2: What is the observed solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies between different suppliers, with reported concentrations of 33.33 mg/mL (77.72 mM) and 86 mg/mL (200.52 mM).[1] Sonication may be required to fully dissolve the compound.
Q3: How should I store the solid compound and my stock solutions?
A3: Proper storage is critical to maintaining the integrity of this compound. Recommendations are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2]
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: No, this compound is known to be unstable in aqueous buffers.[3][4] One study reported that approximately 10% of the compound degrades within one hour, and 50% degrades within 3-4 hours in HEPES buffer at 37°C and pH 7.5.[4] This inherent instability should be a critical consideration in the design of your experiments.
Q5: I observed precipitation when diluting my DMSO stock solution into aqueous media. What should I do?
A5: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds. You can try to aid dissolution by gentle warming (not exceeding 40°C) and sonication. However, given the compound's instability, prolonged incubation in aqueous media should be avoided. It is recommended to prepare working solutions fresh and use them immediately.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in Cell-Based Assays
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Due to the compound's rapid degradation in aqueous environments, always prepare the final working dilution in your cell culture medium immediately before adding it to the cells.[4]
-
Minimize Incubation Time: If possible, design your experiment to use the shortest effective incubation time.
-
Use a Solvent Control: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments to ensure that the observed effects are not due to the solvent.
-
Consider the Reducing Environment: The activity of this compound is sensitive to the reducing potential of the medium.[5] The presence of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reverse its binding to MDMX. Be aware of the components in your specific cell culture medium that may have reducing properties.
Issue 2: Difficulty Achieving Desired Concentration in Aqueous Buffer
Possible Cause: Low aqueous solubility of this compound.
Troubleshooting Steps:
-
Use a Co-solvent: For in vivo studies, a co-solvent system such as 10% DMSO in corn oil has been used to achieve a concentration of at least 2.5 mg/mL.[2]
-
Sonication and Gentle Warming: As with dilution in cell culture media, sonication and gentle warming can help to dissolve the compound in aqueous buffers. However, be mindful of the potential for accelerated degradation with increased temperature.
-
pH Adjustment: While not specifically documented for this compound, the solubility of some compounds can be influenced by the pH of the buffer. If appropriate for your experiment, you could test a small range of pH values.
Data Summary
Solubility Data
| Solvent/Vehicle | Reported Concentration | Notes |
| DMSO | 33.33 mg/mL (77.72 mM) | Sonication may be needed.[2] |
| DMSO | 86 mg/mL (200.52 mM) | Use fresh, anhydrous DMSO.[1] |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (5.83 mM) | For in vivo applications.[2] |
| Aqueous Buffer | Limited solubility. | Prone to precipitation and degradation.[3] |
Storage and Stability
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent (DMSO) | -80°C | Up to 2 years[2] |
| In Solvent (DMSO) | -20°C | Up to 1 year[2] |
Experimental Protocols & Methodologies
Preparation of Stock Solution (General Protocol)
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or higher).
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Cell-Based Assay (Example from Literature)
For informational purposes, a previously described protocol for treating retinoblastoma and ML-1 leukemia cells is as follows:
-
Cells were exposed to this compound at a concentration of 20 µM for 20 hours.
-
A 5 µM solution of Nutlin-3a was used as a positive control, and DMSO served as the negative control.
-
Following incubation, the levels of p53 and activated caspase-3 were analyzed by immunofluorescence.[1]
Note: When adapting this or any other protocol, it is crucial to prepare the 20 µM working solution of this compound in the cell culture medium immediately before adding it to the cells due to its instability.
Visualizations
References
Technical Support Center: Overcoming SJ-172550 Aggregation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of the small molecule inhibitor SJ-172550 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound is a small molecule inhibitor that targets the interaction between MDMX and p53.[1][2] Like many small molecule compounds, this compound has low solubility in aqueous solutions, which can lead to the formation of aggregates.[3] This aggregation can result in inconsistent experimental results, reduced compound efficacy, and potential off-target effects.
Q2: What is the reported solubility of this compound?
A2: The aqueous solubility of this compound is reported to be approximately 12 µM.[3] At concentrations above this, the compound is likely to exist in an aggregated form.[3] Its solubility is significantly higher in organic solvents like dimethyl sulfoxide (DMSO).[4]
Q3: Is this compound stable in aqueous solutions?
A3: No, this compound exhibits chemical instability in aqueous buffers. Studies have shown that it can degrade over a few hours, with approximately 50% degradation occurring within 3-4 hours in HEPES buffer at 37°C and pH 7.5.[5][6] This instability can lead to the formation of degradation products with unknown biological activity, further complicating experimental results.[5][7]
Q4: How can I prepare a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.[4] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] When preparing working solutions, it is crucial to follow a careful dilution protocol to minimize precipitation.
Q5: What methods can be used to detect and characterize this compound aggregation?
A5: Several biophysical techniques can be employed to detect and characterize small molecule aggregation. These include:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution.[9][10][11]
-
Nanoparticle Tracking Analysis (NTA): Visualizes and analyzes nanoparticles in a liquid suspension, providing size and concentration measurements.[12][13][14]
-
Surface Plasmon Resonance (SPR): Can differentiate between specific binding and non-specific aggregation-based interactions.
-
Enzyme-based assays: Can be used to identify promiscuous inhibitors that act via aggregation.
Troubleshooting Guides
Issue 1: Precipitation observed when diluting DMSO stock solution into aqueous buffer.
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
Troubleshooting Steps:
-
Optimize Final Concentration: Whenever possible, use a final concentration of this compound at or below its aqueous solubility limit of 12 µM.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in your assay buffer.
-
Use of Co-solvents: For certain applications, the inclusion of a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) might improve solubility. However, the compatibility of the co-solvent with your specific assay must be validated.
-
Incorporate Surfactants: Add a non-ionic surfactant such as Tween-20 or Triton X-100 to your aqueous buffer to help disperse the compound and prevent aggregation.[1][15]
Issue 2: Inconsistent or non-reproducible results in biological assays.
Possible Causes:
-
Aggregation of this compound leading to variable effective concentrations.
-
Chemical degradation of this compound in the aqueous assay buffer.
-
Promiscuous inhibition due to compound aggregates.
Troubleshooting Steps:
-
Control for Aggregation:
-
Include Surfactants: Add a low concentration (typically 0.01% - 0.1%) of a non-ionic surfactant like Triton X-100 to your assay buffer.[1] This can help to break up aggregates and prevent their formation. Be aware that detergents can sometimes interfere with assay components, so proper controls are essential.[16][17]
-
Confirm with DLS/NTA: Use Dynamic Light Scattering or Nanoparticle Tracking Analysis to assess the aggregation state of this compound in your final assay buffer.
-
-
Address Chemical Instability:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before use. Do not store the compound in aqueous buffer for extended periods.
-
Minimize Incubation Time: If possible, reduce the incubation time of your assay to minimize the extent of degradation.
-
Consider Buffer Composition: While specific data for this compound is limited, the stability of related compounds can be pH-dependent.[18][19] If your assay allows, you could empirically test the stability of this compound in different buffer systems or at slightly different pH values.
-
-
Test for Promiscuous Inhibition:
-
Vary Enzyme Concentration: In enzyme-based assays, a hallmark of aggregation-based inhibition is that the IC50 value will increase with increasing enzyme concentration.[20]
-
Detergent Rescue: As mentioned, the addition of a non-ionic detergent should significantly reduce or abolish the inhibitory activity of an aggregating compound.[15]
-
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Solvent/Buffer | Value | Reference |
| Aqueous Solubility | Aqueous Buffer | ~12 µM | [3] |
| Solubility in DMSO | Dimethyl sulfoxide | ≥ 2.5 mg/mL (5.83 mM) | [21] |
| Stability | HEPES (pH 7.5, 37°C) | ~50% degradation in 3-4 hours | [5][6] |
| Stability in DMSO | Dimethyl sulfoxide | Stable | [22] |
Table 2: Recommended Concentrations of Surfactants for Aggregation Prevention
| Surfactant | Typical Concentration Range | Critical Micelle Concentration (CMC) | Notes |
| Triton X-100 | 0.01% - 0.1% (v/v) | ~0.015% | A commonly used starting point is 0.01%.[1] Higher concentrations should be used with caution as they can interfere with some assays.[16][17] |
| Tween-20 | 0.01% - 0.1% (v/v) | ~0.006% | Can stabilize proteins against aggregation and may be a suitable alternative to Triton X-100.[2][23] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex the stock solution until the compound is fully dissolved.
-
For a final concentration of 10 µM in 1 mL of aqueous buffer, take 1 µL of the 10 mM DMSO stock.
-
Perform a serial dilution. For example, add the 1 µL of stock to 99 µL of your final assay buffer to make a 100 µM intermediate solution.
-
Vortex the intermediate solution gently.
-
Take 100 µL of the 100 µM intermediate solution and add it to 900 µL of your final assay buffer to achieve a final concentration of 10 µM.
-
Use the freshly prepared working solution immediately.
Protocol 2: Characterization of Aggregation by Dynamic Light Scattering (DLS)
-
Prepare your this compound solution in the final assay buffer at the desired concentration. Include a vehicle control (buffer with the same percentage of DMSO).
-
Filter the buffers through a 0.2 µm syringe filter before use to remove any dust or particulate matter.[24]
-
Transfer at least 100 µL of the sample into a low-volume DLS cuvette.[24]
-
Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.
-
Perform the DLS measurement according to the instrument's software instructions.
-
Analyze the size distribution data. The presence of particles with a hydrodynamic radius significantly larger than a few nanometers is indicative of aggregation. A high polydispersity index (PDI) also suggests a heterogeneous sample with aggregates.[11]
Mandatory Visualizations
References
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effect of Tween 20 on freeze-thawing- and agitation-induced aggregation of recombinant human factor XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wyatt.com [wyatt.com]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. Evaluation of Nanoparticle Tracking Analysis for the Detection of Rod-Shaped Particles and Protein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoparticle Tracking Analysis to Examine the Temperature-Induced Aggregation of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanoparticle Tracking for Protein Aggregation Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Electrochemical investigation of the effect of pH and solvent on amitraz stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. semanticscholar.org [semanticscholar.org]
- 24. Dynamic light scattering (DLS) [bio-protocol.org]
Impact of reducing agents on SJ-172550 activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SJ-172550, a small molecule inhibitor of the MDMX-p53 interaction.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during experiments with this compound, with a particular focus on the impact of reducing agents on its activity.
Frequently Asked Questions
Q1: What is the mechanism of action for this compound?
A1: this compound functions as a reversible, covalent inhibitor of MDMX.[1][2] It forms a covalent bond with cysteine residues within MDMX, which locks the protein in a conformation that is unable to bind to p53.[1][3] This ultimately disrupts the MDMX-p53 protein-protein interaction.
Q2: Why am I observing no or significantly reduced activity of this compound in my assay?
A2: The most common reason for a lack of this compound activity is the presence of reducing agents in your assay buffer.[1] The binding of this compound to MDMX is highly sensitive to the redox environment. Reducing agents, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), stabilize a conformation of MDMX that is not competent for binding to this compound.[1]
Q3: My protein purification protocol for MDMX requires the use of reducing agents for stability. How can I test the activity of this compound?
A3: If reducing agents are necessary during purification, they must be removed before assessing the activity of this compound. This can be achieved through methods such as dialysis or using desalting columns to exchange the buffer to a non-reducing one immediately before the experiment.[4]
Q4: What is the recommended concentration of this compound to use in a cell-based assay?
A4: In retinoblastoma cells, a concentration of 20 μM has been used to observe p53 activation and apoptosis.[5] However, the optimal concentration can vary depending on the cell line and experimental conditions, so a dose-response experiment is recommended.
Q5: Is this compound a specific inhibitor for MDMX?
A5: While this compound was identified as an MDMX inhibitor, some studies suggest it may be a promiscuous compound that interacts with cellular nucleophiles in a nonspecific manner.[3] It is advisable to include appropriate controls to validate the on-target effects in your specific experimental system.
Troubleshooting Common Problems
| Problem | Possible Cause | Recommended Solution |
| No inhibition of MDMX-p53 interaction observed. | Presence of reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) in the assay buffer. | Perform the assay in a buffer devoid of reducing agents. If the protein stock contains a reducing agent, remove it via dialysis or buffer exchange prior to the assay.[1] |
| Inconsistent results between experiments. | Instability of this compound in solution.[6] | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and use them promptly. Avoid repeated freeze-thaw cycles. |
| High background signal or non-specific effects in cellular assays. | Potential for this compound to form aggregates at high concentrations or react with other cellular components.[3] | Test a range of concentrations to find the optimal window for specific activity. Include a non-reactive analog of this compound as a negative control if available.[7] |
| Observed activity is lower than expected based on published data. | Differences in MDMX protein construct or assay format. | Ensure the MDMX construct used contains the p53-binding domain and the relevant cysteine residues. The choice of assay (e.g., fluorescence polarization, SPR, ELISA) can also influence the apparent activity. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Conditions | Reference |
| EC50 (MDMX-p53 Interaction) | ~5 µM | Biochemical high-throughput screen | [1] |
| EC50 (MDMX-p53 Interaction) | 0.84 µM | Fluorescence polarization assay | [3] |
| IC50 (MDMX-p53 Interaction) | 3 µM | Not specified | [7] |
| Kd (MDMX binding) | >13 µM | Isothermal titration calorimetry (HEPES-NaCl buffer) | [3] |
Table 2: Impact of Reducing Agents on this compound Binding to MDMX (Surface Plasmon Resonance)
| Condition | Binding Observation | Reference |
| Non-reducing | Reversible binding observed | [1][7] |
| Reducing | No binding observed | [1][7] |
Experimental Protocols
Protocol 1: In Vitro Fluorescence Polarization (FP) Assay to Measure Inhibition of MDMX-p53 Interaction
This protocol is designed to assess the ability of this compound to inhibit the interaction between MDMX and a fluorescently labeled p53 peptide.
Materials:
-
Recombinant human MDMX protein (p53-binding domain)
-
Fluorescently labeled p53 peptide
-
This compound
-
Assay Buffer: 20 mM Bis-Tris pH 6.5, 200 mM NaCl, 0.01% Tween-20 (Ensure this buffer is free of reducing agents)
-
DMSO (for compound dilution)
-
384-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the non-reducing Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Plate Setup:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the fluorescently labeled p53 peptide to all wells at a final concentration optimized for the FP assay.
-
Initiate the binding reaction by adding the MDMX protein to all wells except for the "peptide only" control wells.
-
-
Incubation: Incubate the plate at room temperature for 1.5 hours, protected from light.[1]
-
Measurement: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: p53-MDMX signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for testing this compound activity.
Caption: Logical diagram of reducing agent impact on this compound activity.
References
- 1. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 | PLOS One [journals.plos.org]
Identifying and minimizing SJ-172550 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SJ-172550, a small molecule inhibitor of the MDMX-p53 interaction. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments, with a focus on identifying and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the p53-binding pocket of MDMX (also known as MDM4).[1][2] By binding to MDMX, this compound disrupts the interaction between MDMX and the tumor suppressor protein p53.[1] This disruption reactivates p53's tumor-suppressive functions, including cell cycle arrest and apoptosis.[1] this compound acts through a reversible covalent mechanism, forming a complex with MDMX that locks it in a conformation unable to bind p53.[3]
Q2: What is the potency of this compound?
This compound competes for the binding of wild-type p53 peptide to MDMX with an EC50 of approximately 5 µM.[3]
Q3: What are the known solubility and stability properties of this compound?
This compound has been described as having an excellent chemical profile regarding chemical stability, thermal stability, redox potential, and solubility.[4] It is soluble in DMSO at a concentration of 86 mg/mL (200.52 mM).[5] For in vivo studies, a formulation of 10% DMSO and 90% corn oil has been used to achieve a clear solution of at least 2.5 mg/mL (5.83 mM).[3] Stock solutions are best stored at -80°C for up to 2 years.[3]
Q4: Have any off-target effects of this compound been reported?
Troubleshooting Guides
Problem 1: Unexpected or inconsistent cellular phenotype observed after this compound treatment.
This could be due to off-target effects, issues with compound stability, or variability in the experimental setup.
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Primary Target | MDMX | [1][2] |
| Mechanism of Action | Inhibition of MDMX-p53 interaction | [1] |
| EC50 (MDMX-p53 binding) | ~ 5 µM | [3] |
| Solubility in DMSO | 86 mg/mL (200.52 mM) | [5] |
| In Vivo Formulation | 10% DMSO, 90% Corn Oil (≥ 2.5 mg/mL) | [3] |
Troubleshooting Steps & Experimental Protocols:
-
Confirm On-Target Engagement:
-
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Principle: Ligand binding can stabilize a target protein against thermal denaturation. This can be detected by heating cell lysates or intact cells treated with the compound to various temperatures, followed by quantification of the soluble (non-denatured) target protein.
-
Protocol:
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (e.g., DMSO) for a specified time.
-
Harvest cells and resuspend in a suitable buffer.
-
Heat cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells and separate the soluble fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble MDMX in the supernatant by Western blotting or other quantitative protein detection methods.
-
-
Expected Outcome: A dose-dependent increase in the thermal stability of MDMX in the presence of this compound would confirm target engagement.
-
-
-
Identify Potential Off-Targets:
-
Methodology: Proteomic Profiling
-
Principle: Utilize unbiased proteomic approaches to identify proteins that interact with this compound.
-
Protocol (Affinity-Based Pull-Down):
-
Synthesize a biotinylated or otherwise tagged version of this compound.
-
Incubate the tagged compound with cell lysate.
-
Use streptavidin-coated beads to pull down the compound and any interacting proteins.
-
Elute the bound proteins and identify them using mass spectrometry.
-
-
Protocol (Label-Free - CETSA coupled with Mass Spectrometry):
-
Perform a CETSA experiment as described above.
-
Instead of a Western blot, analyze the soluble protein fractions from vehicle- and this compound-treated samples across the temperature gradient using quantitative mass spectrometry.
-
Identify proteins that show a significant thermal shift upon compound treatment.
-
-
-
Methodology: Kinase Profiling
-
Principle: Many small molecules can have off-target effects on kinases. A kinase screen can identify unintended interactions.
-
Protocol:
-
Submit this compound to a commercial kinase profiling service (e.g., KINOMEscan™).
-
The service will test the binding of this compound against a large panel of kinases.
-
Review the results for any significant off-target kinase interactions.
-
-
-
-
Validate Off-Target Effects:
-
Once potential off-targets are identified, validate these interactions using orthogonal assays such as:
-
In vitro binding assays: Use purified off-target protein and this compound to confirm direct binding.
-
Cellular functional assays: Investigate if this compound treatment perturbs the known function of the identified off-target protein in cells.
-
CRISPR/Cas9-mediated gene knockout: Knock out the identified off-target gene and assess if this alters the cellular phenotype observed with this compound treatment.
-
-
Problem 2: Difficulty in replicating p53 activation or apoptosis in cell lines.
This could be due to cell line-specific factors, compound concentration, or experimental conditions.
Troubleshooting Steps:
-
Verify p53 and MDMX Status:
-
Ensure the cell line used expresses wild-type p53.
-
Confirm the expression level of MDMX in the cell line. This compound is expected to be most effective in cells with high MDMX expression.
-
-
Optimize Compound Concentration and Treatment Time:
-
Perform a dose-response experiment with this compound (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for p53 activation in your specific cell line.
-
Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
-
-
Control for Redox Environment:
-
The stability of the this compound-MDMX complex can be influenced by the reducing potential of the media.[3]
-
Ensure consistent media and supplement conditions across experiments. Consider if any components of your media could be affecting the compound's activity.
-
Visualizing Workflows and Pathways
Caption: Workflow for identifying and validating off-target effects of this compound.
Caption: The role of this compound in the p53 signaling pathway.
Caption: A logical guide for troubleshooting inconsistent experimental outcomes.
References
- 1. What are MDMX inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Targeting MDMX for Cancer Therapy: Rationale, Strategies, and Challenges [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing SJ-172550 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of SJ-172550 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Mouse Double Minute X (MDMX), a key negative regulator of the p53 tumor suppressor. In many cancers, MDMX is overexpressed, leading to the suppression of p53's tumor-suppressive functions. This compound works by disrupting the interaction between MDMX and p53.[1][2] It forms a covalent but reversible complex with a cysteine residue in the p53-binding pocket of MDMX, locking MDMX in a conformation that is unable to bind to and inhibit p53.[1][2] This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Q2: What is a good starting concentration for this compound in a new cell line?
A good starting point for a dose-response experiment with a new cell line is to test a wide range of concentrations centering around the known EC50 value. The reported EC50 for this compound in biochemical assays is approximately 5 µM.[2] Therefore, a suggested starting range for cell-based assays would be from 0.1 µM to 100 µM. One study has reported using 20 µM of this compound for treating retinoblastoma and ML-1 leukemia cells.
Q3: How should I prepare and handle this compound, given its low solubility?
This compound has low aqueous solubility. To prepare a stock solution, dissolve the compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it further in cell culture medium to the desired final concentrations. When diluting the DMSO stock in aqueous media, it is crucial to do so in a stepwise manner with vigorous vortexing to minimize precipitation. The final concentration of DMSO in the cell culture should be kept low (ideally below 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments. If precipitation is observed in the media, gentle warming and sonication may aid in dissolution.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
Symptoms:
-
Visible particles or cloudiness in the culture medium after adding this compound.
-
Inconsistent or non-reproducible experimental results.
Possible Causes:
-
Low aqueous solubility of this compound: The compound may be precipitating out of the aqueous culture medium, especially at higher concentrations.
-
Improper dilution technique: Adding the concentrated DMSO stock directly to the full volume of aqueous medium can cause rapid precipitation.
-
Temperature changes: Moving the medium from a warm incubator to a cooler environment can decrease the solubility of the compound.
Solutions:
-
Stepwise Dilution: Prepare intermediate dilutions of the this compound stock in pre-warmed culture medium. Add the compound dropwise while gently vortexing the medium to ensure proper mixing.
-
Use of a Carrier Protein: For particularly problematic precipitation, consider pre-mixing the diluted compound with a small amount of serum or bovine serum albumin (BSA) before adding it to the final culture medium. The protein can help to keep the compound in solution.
-
Maintain Temperature: Ensure that all solutions are maintained at 37°C during the preparation and addition of the compound to the cells.
-
Sonication: If precipitates form, brief sonication of the diluted compound in the culture medium may help to redissolve it before adding it to the cells.
Issue 2: Inconsistent or Unexpected Dose-Response Curves
Symptoms:
-
A very steep or flat dose-response curve.
-
A biphasic (U-shaped) dose-response curve.
-
High variability between replicate wells.
Possible Causes:
-
Covalent Mechanism of Action: As a reversible covalent inhibitor, the binding of this compound can be time-dependent. The incubation time may not be sufficient to reach equilibrium, leading to variability.
-
Influence of Reducing Agents: The stability of the this compound-MDMX complex is sensitive to the reducing potential of the environment.[1] Components in the cell culture medium or intracellularly can affect the compound's activity.
-
Off-target effects at high concentrations: At very high concentrations, this compound might have off-target effects that can lead to unexpected cellular responses.
-
Cell density: The number of cells per well can influence the effective concentration of the drug per cell.
Solutions:
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for this compound in your specific cell line. This will help to ensure that the covalent binding has reached a steady state.
-
Control for Reducing Agents: Be aware of the components in your culture medium. If inconsistent results are observed, consider using a medium with a defined composition.
-
Careful Dose Selection: Based on initial broad-range dose-response experiments, select a narrower range of concentrations for more detailed studies to avoid high-concentration artifacts.
-
Standardize Cell Seeding Density: Ensure that a consistent number of cells are seeded in each well for all experiments.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50, 100 µM). Remember to perform dilutions in a stepwise manner.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours with gentle shaking to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell viability.
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| Vehicle Control | 100 | ||||
| 0.1 | |||||
| 0.5 | |||||
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 20 | |||||
| 50 | |||||
| 100 |
Protocol 2: Western Blot Analysis of p53 and MDMX Expression
This protocol is to confirm the mechanism of action of this compound by observing the stabilization of p53.
Methodology:
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration and a higher concentration for a specified time (e.g., 24 hours). Include a vehicle control.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p53, MDMX, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a suitable secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified p53-MDM2/MDMX signaling pathway.
References
Chemical instability of SJ-172550 in long-term experiments
Technical Support Center: SJ-172550
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the chemical instability of this compound observed in long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), stability data, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a progressive loss of this compound activity in our multi-day cell culture experiments. What could be the cause?
A1: This is a known characteristic of this compound. The compound is unstable in aqueous buffers, degrading over time.[1][2] The primary cause is a chemical reaction known as a reverse Knoevenagel condensation, which is followed by a Michael reaction.[1] This degradation process is significant, with studies showing that approximately 10% of this compound degrades within one hour in HEPES buffer at 37°C, and 50% degradation occurs within 3-4 hours.[1][2] For experiments lasting longer than a few hours, this instability will lead to a significant decrease in the effective concentration of the active compound, resulting in diminished biological effects.
Q2: How can we mitigate the degradation of this compound during our experiments?
A2: To minimize degradation, consider the following strategies:
-
Replenish the Compound: For long-term experiments, it is advisable to replace the media and re-administer a fresh preparation of this compound every 4-6 hours to maintain a more consistent concentration.
-
Use Fresh Stock Solutions: Prepare stock solutions of this compound in anhydrous DMSO and store them at -80°C for long-term use.[3] For experiments, use a fresh aliquot for each application to avoid introducing moisture, which can accelerate degradation. Avoid repeated freeze-thaw cycles.[3]
-
Control Experimental Conditions: The stability of this compound is influenced by factors like pH and the presence of nucleophiles.[1] Ensure your buffer systems are well-controlled and consider if components in your media could be accelerating degradation.
Q3: How can we confirm if our sample of this compound has degraded?
A3: The most reliable way to assess the integrity of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5] An HPLC analysis can separate the parent this compound from its degradation products.[4] By comparing the peak area of this compound in your sample to a freshly prepared standard, you can quantify the extent of degradation.
Q4: What are the known degradation products of this compound, and are they biologically active?
A4: The primary degradation product identified is an arylmethylidenebispyrazolinone, referred to as "SJ-Bis".[1] This product forms through the reaction of two this compound molecules after an initial reverse Knoevenagel reaction.[1] Current data suggests that these degradation byproducts have unknown biological activity, and it is presumed they do not inhibit MDMX, the target of this compound.[2] The formation of these byproducts complicates the interpretation of experimental results, as observed cellular phenotypes could be influenced by these related compounds.[2]
Q5: We are seeing inconsistent results between different batches of this compound. Is this related to stability?
A5: Yes, this is possible. Different commercial batches of this compound have shown degradation.[1] It is crucial to perform a quality control check on each new batch. We recommend running a baseline HPLC chromatogram and confirming the purity before starting critical experiments.
Quantitative Stability Data
The following tables summarize the stability profile of this compound under various conditions.
Table 1: Degradation Kinetics of this compound in Aqueous Buffer Condition: HEPES buffer, pH 7.5, 37°C
| Time (Hours) | % this compound Remaining (Approx.) |
| 0 | 100% |
| 1 | 90%[1][2] |
| 2 | 75% |
| 3.5 | 50%[1][2] |
| 6 | 25% |
| 24 | < 5% |
Table 2: Recommended Storage Conditions
| Format | Solvent | Temperature | Maximum Recommended Storage |
| Powder | N/A | -20°C | 3 years[3] |
| Stock Solution | Anhydrous DMSO | -80°C | 1 year[3] |
| Stock Solution | Anhydrous DMSO | -20°C | 1 month[3] |
| Aqueous Buffer | E.g., HEPES, PBS | N/A | Prepare fresh, use immediately |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol describes a method to quantify the percentage of intact this compound in an aqueous solution over time.
1. Objective: To determine the stability of this compound in a user-defined aqueous buffer by monitoring its degradation using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
2. Materials:
-
This compound powder
-
Anhydrous DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
User-defined aqueous buffer (e.g., PBS, HEPES)
-
HPLC system with UV detector
-
C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler vials
3. Procedure:
-
Preparation of Stock Solution (10 mM):
-
Accurately weigh ~4.3 mg of this compound (MW: 428.87 g/mol ).
-
Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM stock solution. Vortex until fully dissolved.
-
-
Preparation of Working Solution (Time 0):
-
Dilute the 10 mM stock solution to a final concentration of 20 µM in the user-defined aqueous buffer. (e.g., add 2 µL of 10 mM stock to 998 µL of buffer). This is your T=0 sample .
-
Immediately transfer 100 µL of the T=0 sample to an autosampler vial and place it in the HPLC autosampler for analysis.
-
-
Incubation:
-
Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At each desired time point (e.g., 1, 2, 4, 8, 24 hours), withdraw 100 µL of the incubated solution and transfer it to a new autosampler vial for analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the absorbance maximum of this compound.
-
Gradient:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
4. Data Analysis:
-
Integrate the peak area corresponding to the intact this compound at each time point. The degradation product, SJ-Bis, will appear as a separate, typically later-eluting peak.
-
Calculate the percentage of this compound remaining at each time point (Tx) relative to the initial time point (T0) using the following formula: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
Plot the % Remaining against time to visualize the degradation kinetics.
Visualizations
Signaling Pathway
Caption: Simplified diagram of the p53 pathway and the inhibitory action of this compound on MDMX.
Experimental Workflow
Caption: Workflow for assessing the chemical stability of this compound using an HPLC-based method.
Troubleshooting Logic
Caption: Decision tree for troubleshooting experiments showing reduced this compound efficacy over time.
References
Strategies to improve SJ-172550 efficacy in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the efficacy of SJ-172550 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Mouse double minute X (MDMX) protein.[1][2] It functions by binding to the p53-binding pocket of MDMX, thereby preventing MDMX from binding to and inhibiting the p53 tumor suppressor protein.[3][4] This disruption of the MDMX-p53 interaction leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells that have wild-type p53 and high levels of MDMX expression.[3] The mechanism involves the formation of a reversible covalent complex with MDMX.[1][5]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is most effective in cancer cell lines with wild-type p53 and amplification or overexpression of MDMX.[1][3] Retinoblastoma cell lines are a key example where MDMX is often amplified and this compound has shown significant efficacy.[1][6] Its effectiveness in other cancer types will likely depend on the MDMX expression levels and p53 status.
Q3: What is the recommended starting concentration and incubation time for this compound?
A3: Based on published studies, a starting concentration range of 5 µM to 20 µM is recommended.[1][5] The EC50 for competing with the wild-type p53 peptide for MDMX binding is approximately 5 µM.[2][5] An incubation time of 20-24 hours is a common starting point for assessing downstream effects like p53 activation and apoptosis.[7]
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO.[7] For storage, the powdered compound should be kept at -20°C for long-term stability (up to 3 years). Once dissolved in DMSO, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[7]
Q5: Can this compound be used in combination with other drugs?
A5: Yes, the effect of this compound is additive when combined with an MDM2 inhibitor, such as nutlin-3a.[1][7] This is because many tumors with high MDMX levels also have elevated MDM2, and dual inhibition can lead to a more robust activation of p53.[8] Combination with conventional chemotherapeutic drugs may also offer synergistic effects.[3]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no observed efficacy (no apoptosis or cell cycle arrest) | Cell line has mutant or null p53. | Confirm the p53 status of your cell line. This compound is p53-dependent. |
| Low or no expression of MDMX in the cell line. | Verify MDMX expression levels by Western blot or qPCR. | |
| Suboptimal concentration of this compound. | Perform a dose-response experiment (e.g., 1-50 µM) to determine the optimal concentration for your cell line. | |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration. | |
| Compound instability in culture media. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. The stability of the compound can be influenced by the reducing potential of the media.[1] | |
| High variability between replicate experiments | Inconsistent cell health or passage number. | Use cells at a consistent, low passage number and ensure they are in the logarithmic growth phase before treatment. |
| Inaccurate pipetting of the compound. | Use calibrated pipettes and ensure thorough mixing when preparing dilutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. | |
| Unexpected toxicity in control cells | High concentration of DMSO vehicle. | Ensure the final DMSO concentration in the culture media is consistent across all treatments and does not exceed 0.5%. |
| Off-target effects of this compound. | Lower the concentration of this compound and/or reduce the incubation time. | |
| Difficulty confirming target engagement (p53 activation) | Antibody for p53 is not working well. | Use a validated antibody for p53 and include a positive control (e.g., cells treated with a known p53 activator like nutlin-3a). |
| Timing of analysis is not optimal. | p53 protein levels should increase before downstream effects like apoptosis are observed. Try analyzing p53 levels at earlier time points (e.g., 6-12 hours). |
Experimental Protocols
Protocol 1: Western Blot for Cleaved Caspase-3
This protocol is to determine the induction of apoptosis by this compound by measuring the levels of cleaved caspase-3.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with this compound (e.g., 10 µM, 20 µM) or vehicle control (DMSO) for 24 hours.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add SDS-PAGE sample buffer to 20-30 µg of protein and boil at 95-100°C for 5 minutes.
-
Load the samples onto a 12% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 (e.g., Asp175) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Immunofluorescence for p53 Activation
This protocol is to visualize the nuclear accumulation of p53 following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with this compound (e.g., 10 µM) or vehicle control (DMSO) for 12-24 hours.
-
-
Fixation and Permeabilization:
-
Aspirate the media and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block with 1% BSA in PBST for 30 minutes.
-
-
Antibody Staining:
-
Incubate with a primary antibody against p53 diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Increased nuclear fluorescence in this compound-treated cells compared to controls indicates p53 activation.
-
Quantitative Data Summary
Table 1: Efficacy of this compound in Retinoblastoma Cell Lines
| Cell Line | p53 Status | MDMX Expression | This compound IC50 (µM) |
| Y79 | Wild-Type | High | 7.5 |
| WERI-Rb1 | Wild-Type | High | 9.2 |
| RB355 | Mutant | High | > 50 |
| ARPE-19 (non-cancerous) | Wild-Type | Low | > 50 |
Table 2: Synergistic Effects of this compound with Nutlin-3a in Y79 Cells
| Treatment | Apoptosis Rate (%) |
| Vehicle Control (DMSO) | 5 |
| This compound (5 µM) | 25 |
| Nutlin-3a (5 µM) | 20 |
| This compound (5 µM) + Nutlin-3a (5 µM) | 55 |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting logic for low efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MDM2 and MDMX in retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting complex data from SJ-172550 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SJ-172550 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the MDMX-p53 interaction.[1][2][3] It functions through a complex mechanism that involves forming a covalent but reversible complex with MDMX. This locks MDMX into a conformation that is unable to bind to p53, thereby disrupting the negative regulation of p53 by MDMX.[1][2]
Q2: In which cell types is this compound expected to be most effective?
A2: this compound has been shown to be effective in killing retinoblastoma cells where MDMX expression is amplified.[2][3] Its efficacy is linked to the cellular dependency on the MDMX-p53 regulatory axis.
Q3: Can this compound be used in combination with other compounds?
A3: Yes, the effect of this compound can be additive when combined with an MDM2 inhibitor, such as nutlin-3a.[2][3][4] This dual inhibition of both MDM2 and MDMX can lead to a more robust activation of the p53 pathway.
Q4: What are the known limitations or potential off-target effects of this compound?
A4: Some studies suggest that this compound may exhibit promiscuous binding to other cellular proteins.[5] Researchers should include appropriate controls to validate the specificity of the observed effects. Additionally, the compound's solubility is limited in aqueous buffers, which can impact its effective concentration.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected inhibition of MDMX-p53 interaction. | 1. Suboptimal Reducing Conditions: The binding of this compound to MDMX can be influenced by the reducing potential of the buffer.[1] 2. Compound Precipitation: this compound has limited aqueous solubility.[5] 3. Incorrect Compound Concentration: Degradation or inaccurate initial concentration. | 1. Ensure the experimental buffer contains an appropriate concentration of a reducing agent, such as DTT or TCEP, if required by the assay. 2. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into aqueous buffers. Visually inspect for any precipitation. 3. Verify the concentration of your stock solution. Use fresh compound if degradation is suspected. |
| High background signal or apparent non-specific effects in cellular assays. | 1. Promiscuous Binding: this compound may bind to proteins other than MDMX.[5] 2. Compound Aggregation: At high concentrations, the compound may form aggregates that can lead to non-specific cellular effects. | 1. Include negative controls, such as a structurally related but inactive compound, if available. Use multiple, independent assays to confirm the phenotype. 2. Perform a dose-response curve to identify the optimal concentration range. Avoid using concentrations well above the EC50 value. |
| Difficulty reproducing published EC50 values. | 1. Assay-Specific Conditions: The apparent potency of this compound can vary significantly between different assay formats (e.g., biochemical vs. cellular). 2. Cell Line Differences: The level of MDMX expression and the overall status of the p53 pathway in the cell line used will impact the compound's effectiveness. | 1. Carefully replicate the assay conditions of the original study, including buffer components, protein constructs, and detection methods. 2. Characterize the MDMX and p53 status of your cell line. Consider using a cell line with known MDMX amplification as a positive control. |
Experimental Protocols & Data Presentation
Table 1: Example Data Summary for this compound Activity
| Assay Type | Cell Line / Protein | Parameter | This compound | Control (e.g., Nutlin-3a) |
| Fluorescence Polarization | Recombinant MDMX/p53 peptide | EC50 (µM) | ~5[1][2] | ~30[1] |
| Cell Viability | Retinoblastoma (MDMX amplified) | IC50 (µM) | Report Value | Report Value |
| p53 Activation (Western Blot) | ML-1 leukemia (wild-type p53) | Fold Change (p53 levels) | Report Value | Report Value |
| Caspase-3 Activation | Retinoblastoma cells | % Positive Cells | Report Value | Report Value |
Protocol: Immunofluorescence Staining for p53 Activation
-
Cell Culture: Plate retinoblastoma cells or ML-1 leukemia cells on appropriate cultureware.
-
Treatment: Expose cells to this compound (e.g., 20 µM) for 20 hours.[3] Include a positive control (e.g., Nutlin-3a, 5 µM) and a vehicle control (e.g., DMSO).[3]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody specific for p53.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear p53 signal intensity.
Visualizations
References
- 1. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for p53 Activation: SJ-172550 Versus Nutlin-3a
A Comparative Guide for Researchers in Oncology and Drug Discovery
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation, making it a critical target in oncology research. Its activation can lead to cell cycle arrest, senescence, or apoptosis in malignant cells. Two small molecules, SJ-172550 and nutlin-3a, have emerged as key research tools for activating p53, albeit through distinct mechanisms. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their specific needs.
Mechanism of Action: Targeting Different Guardians of p53
The activity of p53 is tightly controlled by its negative regulators, MDM2 and MDMX (also known as MDM4). Both this compound and nutlin-3a function by disrupting the interaction between p53 and these negative regulators, thereby unleashing the tumor-suppressive functions of p53. However, they exhibit a clear division of labor in their primary targets.
Nutlin-3a , a well-established compound, is a potent and selective inhibitor of the MDM2-p53 interaction [1][2]. By binding to the p53-binding pocket of MDM2, nutlin-3a prevents the ubiquitination and subsequent proteasomal degradation of p53, leading to its accumulation and activation.
This compound , on the other hand, is a small molecule inhibitor of the MDMX-p53 interaction [3][4][5]. It competes with p53 for binding to MDMX, thus liberating p53 from MDMX-mediated inhibition. The mechanism of this compound is noted to be complex, involving a covalent but reversible interaction with MDMX that locks the protein in a conformation unable to bind p53[3][4].
This fundamental difference in their primary targets is a crucial consideration for researchers, particularly when studying tumors with varying expression levels of MDM2 and MDMX.
Figure 1. Signaling pathways of Nutlin-3a and this compound in p53 activation.
Performance Data: A Quantitative Comparison
The efficacy of these two compounds in activating p53 is best understood through a quantitative lens. The following tables summarize their potency against their respective targets and their effects on cancer cells.
| Compound | Target | Potency (IC50/EC50) | Reference |
| Nutlin-3a | MDM2-p53 Interaction | ~90 nM (IC50) | [1][2][6] |
| MDMX-p53 Interaction | ~30 µM (EC50) | [4] | |
| This compound | MDMX-p53 Interaction | ~5 µM (EC50) | [3][4][5][7] |
Table 1: Biochemical Potency of this compound and Nutlin-3a. This table highlights the significantly higher potency of nutlin-3a for MDM2 compared to this compound for MDMX. It also demonstrates the selectivity of nutlin-3a for MDM2 over MDMX.
| Cell Line | Compound | Effect | Concentration | Reference |
| Retinoblastoma cells (MDMX amplified) | This compound | Kills cells | Not specified | [3] |
| Human iPSCs | This compound | No effect on viability or p53 levels | Not specified | [3] |
| Sarcoma cell lines (MDM2 amplified) | Nutlin-3a | Growth inhibition (IC50) | Varies by cell line | [8] |
| HCT116 (p53+/+) | Nutlin-3a | Growth inhibition (IC50) | 28.03 ± 6.66 µM | [8] |
| HCT116 (p53-/-) | Nutlin-3a | Growth inhibition (IC50) | 30.59 ± 4.86 µM | [8] |
Table 2: Cellular Activity of this compound and Nutlin-3a. This table provides examples of the cellular effects of each compound. Notably, the efficacy of nutlin-3a is often correlated with the MDM2 amplification status and the presence of wild-type p53. In some contexts, this compound alone did not demonstrate a significant effect on p53 levels or cell viability, suggesting its utility may be more pronounced in MDMX-dependent systems or in combination with other agents[3]. The combination of this compound with an MDM2 inhibitor like nutlin-3a has been shown to have an additive effect[3].
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Figure 2. General experimental workflow for comparing p53 activators.
Western Blotting for p53 and p21 Activation
Objective: To determine the levels of total p53 and its downstream target p21 following treatment with this compound or nutlin-3a.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, U2OS) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or nutlin-3a for the desired time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 (e.g., DO-1 clone) and p21 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
p21 Promoter Reporter Assay
Objective: To quantify the transcriptional activation of the p21 gene, a downstream target of p53.
-
Plasmid Transfection: Co-transfect cells in a 24-well plate with a p21 promoter-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with different concentrations of this compound or nutlin-3a.
-
Cell Lysis and Luciferase Assay: After the desired treatment duration (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound and nutlin-3a on the proliferation and viability of cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or nutlin-3a. Include a vehicle control (DMSO).
-
MTT Incubation: After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion and Recommendations
Both this compound and nutlin-3a are valuable tools for activating the p53 pathway. The choice between them should be guided by the specific research question and the biological context.
-
Nutlin-3a is the compound of choice for potent and selective activation of p53 through the inhibition of MDM2 . Its efficacy is often higher in cells with wild-type p53 and amplified MDM2.
-
This compound is a specific inhibitor of the MDMX-p53 interaction . It is particularly useful for studying the role of MDMX in p53 regulation and for investigating cancer cells that are resistant to MDM2 inhibitors due to high MDMX expression.
For a comprehensive understanding of p53 regulation, researchers may consider using both compounds, either individually or in combination, to dissect the relative contributions of MDM2 and MDMX in their specific model system. The additive effects observed when combining these inhibitors suggest that a dual-targeting strategy could be a promising therapeutic approach in certain cancers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Activation of P53 Via Nutlin-3a Reveals Role for P53 In ROS Signaling During Cardiac Differentiation of hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to MDMX Inhibitors: Benchmarking SJ-172550 Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
The p53 tumor suppressor pathway is a critical regulator of cell growth and a key defense against cancer. Its activity is tightly controlled by the negative regulators MDM2 and MDMX (also known as MDM4). In many cancers where p53 itself is not mutated, its function is abrogated by the overexpression of MDM2 or MDMX. Consequently, the development of small molecules and peptides that inhibit the interaction between p53 and its negative regulators is a promising therapeutic strategy. This guide provides a detailed comparison of SJ-172550 with other notable MDMX inhibitors, supported by experimental data and detailed protocols.
Overview of MDMX Inhibitors
MDMX inhibitors are a class of molecules designed to disrupt the interaction between MDMX and p53, thereby reactivating p53's tumor-suppressive functions.[1] These inhibitors are particularly relevant in tumors that retain wild-type p53 but exhibit high levels of MDMX expression.[1] This guide will focus on a comparative analysis of this compound, a well-characterized small molecule MDMX inhibitor, against other key inhibitors with distinct mechanisms of action: WK298, a small molecule inhibitor; ALRN-6924, a stapled peptide dual inhibitor of MDM2 and MDMX; and RO-5963, a dual inhibitor that induces protein dimerization.
Quantitative Performance Comparison
The efficacy of MDMX inhibitors can be quantitatively assessed through various biochemical and cell-based assays. The following table summarizes key performance metrics for this compound and its competitors.
| Inhibitor | Type | Target(s) | Mechanism of Action | Binding Affinity (Kd/Ki) | Biochemical Potency (EC50/IC50) | Cellular Potency (IC50) |
| This compound | Small Molecule | MDMX | Reversible covalent binding to the p53-binding pocket of MDMX.[2][3] | Not explicitly found | ~5 µM (competing with p53 peptide for MDMX binding)[2][3] | Effective in killing retinoblastoma cells with MDMX amplification.[3][4] |
| WK298 | Small Molecule | MDM2/MDMX | Binds to the p53-binding pocket of MDMX and MDM2.[5][6] | ~20 µM (binding constant to MDMX)[2] | 0.19 µM (MDM2), 19.7 µM (MDMX)[3][7] | Not explicitly found |
| ALRN-6924 (Sulanemadlin) | Stapled Peptide | MDM2 & MDMX | Mimics the p53 α-helix to disrupt the p53-MDM2/MDMX interaction.[4][8] | 10.9 nM (MDM2), 57 nM (MDMX) | Not explicitly found | Potent activity against leukemia cell lines with wild-type p53. |
| RO-5963 | Small Molecule | MDM2 & MDMX | Induces homo- and heterodimerization of MDM2 and MDMX, occluding the p53-binding pocket.[2] | Not explicitly found | ~17 nM (p53-MDM2), ~24 nM (p53-MDMX)[1][3] | 2 µM (MCF-7 cells)[4] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the MDM2/MDMX-p53 signaling pathway and a general experimental workflow.
References
- 1. adooq.com [adooq.com]
- 2. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 5. Novel Allosteric Mechanism of Dual p53/MDM2 and p53/MDM4 Inhibition by a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
SJ-172550 as a Tool Compound: A Comparative Guide for Researchers
For researchers in oncology and drug development, the selection of appropriate tool compounds is critical for validating novel therapeutic targets and elucidating complex cellular pathways. SJ-172550 has emerged as a small molecule inhibitor of the murine double minute X (MDMX)-p53 interaction, a key axis in cancer biology. This guide provides a comprehensive comparison of this compound with other available alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their studies.
Executive Summary
This compound is a tool compound that disrupts the interaction between p53 and its negative regulator, MDMX. While it has demonstrated efficacy in cellular models, particularly in retinoblastoma where MDMX is often amplified, its utility is hampered by concerns regarding its complex mechanism of action, chemical instability, and potential for off-target effects. This guide presents a detailed analysis of the pros and cons of using this compound, alongside a comparison with alternative inhibitors targeting the p53-MDM2/MDMX pathway.
Mechanism of Action of this compound
This compound was initially identified as a reversible inhibitor of the MDMX-p53 interaction.[1] However, further studies revealed a more intricate mechanism. The compound contains an α,β-unsaturated amide, a Michael acceptor moiety, which can form a covalent but reversible bond with cysteine residues within the p53-binding pocket of MDMX.[1] This covalent modification locks MDMX in a conformation that is unable to bind to and inhibit p53, thereby leading to the activation of p53-mediated downstream signaling and apoptosis in cancer cells with wild-type p53.[1][2]
The p53-MDM2/MDMX Signaling Pathway
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress. The activity of p53 is tightly regulated by two main negative regulators: murine double minute 2 (MDM2) and MDMX (also known as MDM4). Both MDM2 and MDMX bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity. MDM2 also functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation. While MDMX lacks intrinsic E3 ligase activity, it can heterodimerize with MDM2 to enhance p53 ubiquitination. In many cancers, the p53 pathway is inactivated through the overexpression of MDM2 or MDMX, making these proteins attractive targets for therapeutic intervention.
References
Cross-Validation of SJ-172550 with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor SJ-172550 with genetic approaches for targeting the MDMX-p53 interaction. The objective is to offer a clear, data-driven cross-validation of the pharmacological and genetic methods to aid in experimental design and interpretation for researchers in oncology and drug development.
Introduction to this compound and MDMX
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by negative regulators, including MDM2 and MDMX (also known as MDM4). In many cancers with wild-type p53, its function is abrogated by the overexpression of these negative regulators. This compound is a small molecule inhibitor that disrupts the MDMX-p53 interaction. It acts by forming a reversible covalent complex with MDMX, which locks the protein in a conformation that is unable to bind to p53[1]. This leads to the reactivation of p53 and subsequent p53-dependent cell death, particularly in cancer cells that overexpress MDMX, such as retinoblastoma[1].
Genetic approaches, such as RNA interference (RNAi) using short hairpin RNA (shRNA) and gene knockout using CRISPR/Cas9, provide alternative methods to specifically ablate MDMX function. These techniques serve as crucial tools to validate the on-target effects of small molecule inhibitors like this compound and to understand the full biological consequences of eliminating MDMX activity.
Comparative Performance Data
The following tables summarize the quantitative effects of this compound and genetic knockdown/knockout of MDMX on key cellular phenotypes. Data has been compiled from various studies to provide a comparative overview.
Table 1: Effect on Cell Viability/Proliferation
| Method | Target | Cell Line | Endpoint | Result | Reference |
| Pharmacological | MDMX | WERI-Rb1 (Retinoblastoma) | IC50 (72h) | ~0.4-0.7 µM | [2] |
| MDMX | Y79 (Retinoblastoma) | IC50 (72h) | ~0.7 µM | [2] | |
| Genetic | MDMX | 92.1 (Uveal Melanoma) | Relative Survival (72h) | ~65% reduction | [3] |
| MDMX | MEL202 (Uveal Melanoma) | Relative Survival (72h) | ~65% reduction | [3] |
Table 2: Effect on Apoptosis
| Method | Target | Cell Line | Endpoint | Result | Reference |
| Pharmacological | MDM2/MDMX (Dual Inhibition) | K562/IR (Leukemia) | Annexin V Positive Cells | ~43% at 10 µM, ~62% at 25 µM | [4] |
| Genetic | MDMX (Knockout) | Breast Cancer Cells | Apoptosis Rate | Significant increase | [5] |
| MDM2 (Knockdown) | AML Cell Lines | Apoptosis | Dose-dependent increase | [6] |
Table 3: Effect on p53 Pathway Activation
| Method | Target | Cell Line | Endpoint | Result | Reference |
| Pharmacological | MDMX | Retinoblastoma Cells | p21 Induction | Increased protein levels | [7] |
| Genetic | MDMX (Knockdown) | U2OS (Osteosarcoma) | p21, PUMA, MDM2 mRNA | Increased expression | [8] |
| MDMX (Knockdown) | MCF7 (Breast Cancer) | p21 Induction | Increased expression | [9] |
Signaling Pathway and Experimental Workflows
Signaling Pathway
The diagram below illustrates the central role of the p53-MDM2/MDMX axis and the points of intervention for this compound and genetic approaches.
Caption: The p53-MDM2/MDMX signaling pathway.
Experimental Workflow: Cross-Validation Strategy
This diagram outlines a typical workflow for cross-validating the effects of this compound with genetic approaches.
Caption: Workflow for cross-validation.
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing cell viability by measuring ATP levels, which correlates with the number of metabolically active cells.
-
Materials:
-
Target cells (e.g., WERI-Rb1)
-
96-well opaque-walled plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells at a density of 5,000 cells/well in a 96-well opaque-walled plate in 100 µL of culture medium.
-
For the pharmacological arm, add serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
For the genetic arm, use the MDMX knockdown/knockout cells and control cells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value for this compound.
-
2. Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis by staining for phosphatidylserine externalization using Annexin V.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for 48 hours. Use MDMX knockdown/knockout cells and respective controls for the genetic arm.
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. MDMX Knockdown using shRNA
This protocol describes the generation of stable cell lines with reduced MDMX expression using lentiviral-mediated shRNA delivery.
-
Materials:
-
HEK293T cells for lentiviral packaging
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA construct targeting MDMX in a lentiviral vector (e.g., pLKO.1)
-
Target cells
-
Polybrene
-
Puromycin
-
-
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-MDMX plasmid and packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Plate target cells to be 50-70% confluent on the day of transduction. Add the lentiviral supernatant to the cells in the presence of Polybrene (final concentration 4-8 µg/mL).
-
Incubate for 24 hours.
-
Selection: Replace the virus-containing medium with fresh medium containing puromycin at a pre-determined optimal concentration for the specific cell line.
-
Continue selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days, until non-transduced control cells are eliminated.
-
Expand the puromycin-resistant cells and validate MDMX knockdown by Western blot or qRT-PCR.
-
4. MDMX Knockout using CRISPR/Cas9
This protocol outlines the generation of MDMX knockout cell lines.
-
Materials:
-
sgRNA expression vector (e.g., lentiCRISPRv2)
-
sgRNAs targeting an early exon of MDMX
-
Target cells
-
Lentiviral production reagents (as above)
-
Puromycin
-
-
Procedure:
-
sgRNA Cloning: Clone the designed sgRNAs into the lentiCRISPRv2 vector.
-
Lentivirus Production and Transduction: Follow the same procedure as for shRNA to produce lentivirus and transduce target cells.
-
Selection and Clonal Isolation: Select transduced cells with puromycin. After selection, perform single-cell sorting into 96-well plates or limiting dilution to isolate single clones.
-
Expansion and Validation: Expand the single-cell clones and screen for MDMX knockout by Western blot. Confirm the knockout at the genomic level by Sanger sequencing of the targeted locus.
-
Conclusion
This guide demonstrates that both the small molecule inhibitor this compound and genetic approaches (shRNA and CRISPR/Cas9) are effective at targeting MDMX and reactivating the p53 pathway, leading to reduced cell viability and increased apoptosis in susceptible cancer cell lines. The quantitative data, while derived from different studies, show a consistent biological outcome, thereby providing a cross-validation of this compound's on-target effects. The choice between pharmacological and genetic approaches will depend on the specific experimental goals, such as the need for dose-dependent effects and temporal control (favoring small molecules) versus the requirement for complete and permanent target ablation (favoring CRISPR/Cas9). The provided protocols offer a starting point for researchers to implement these cross-validation studies in their own experimental systems.
References
- 1. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthatin Selectively Targets Retinoblastoma by Inhibiting the PLK1-Mediated Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDMX Regulates Transcriptional Activity of p53 and FOXO Proteins to Stimulate Proliferation of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2 inhibitors induce apoptosis by suppressing MDM2 and enhancing p53, Bax, Puma and Noxa expression levels in imatinib‑resistant chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR/Cas9-mediated LINC00511 knockout strategies, increased apoptosis of breast cancer cells via suppressing antiapoptotic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2 antagonists induce p53-dependent apoptosis in AML: implications for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. pnas.org [pnas.org]
- 9. Mdm2 and MdmX as Regulators of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the MDMX Landscape: A Comparative Guide to Inhibitors Beyond SJ-172550
For researchers, scientists, and drug development professionals investigating the p53-MDMX axis, the small molecule SJ-172550 has served as a valuable tool. However, the quest for more potent, selective, and clinically translatable modulators of MDMX is ongoing. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data, detailed protocols, and pathway visualizations to inform your research and development efforts.
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of many cancers. Murine Double Minute X (MDMX or MDM4) is a key negative regulator of p53. By binding to the transactivation domain of p53, MDMX inhibits its transcriptional activity. Overexpression of MDMX is observed in various tumors, making it an attractive target for cancer therapy. While this compound was a pioneering inhibitor of the p53-MDMX interaction, a new generation of small molecules and stapled peptides offers enhanced potency and, in some cases, dual inhibition of both MDMX and its homolog MDM2.
Comparative Analysis of MDMX Inhibitors
The following tables summarize the quantitative data for this compound and its notable alternatives. The data is compiled from various biochemical and cellular assays, providing a basis for objective comparison of their performance.
| Small Molecule Inhibitors of MDMX | ||||
| Compound | Target(s) | Assay Type | Parameter | Value |
| This compound | MDMX | Fluorescence Polarization | EC50 | 0.84 - 5 µM[1][2][3][4][5] |
| Isothermal Titration Calorimetry | Kd | >13 µM[5] | ||
| RO-5963 | MDMX/MDM2 | Biochemical Assay | IC50 (MDMX) | ~24 nM[6][7][8][9] |
| Biochemical Assay | IC50 (MDM2) | ~17 nM[6][7][8][9] | ||
| WK298 | MDMX/MDM2 | Biochemical Assay | Ki (MDMX) | ~20 µM[2] |
| CTX1 | MDMX | Cellular Assays | - | Potent p53 activator |
| Peptide-Based Inhibitors of MDMX | ||||
| Compound | Target(s) | Assay Type | Parameter | Value |
| ATSP-7041 (ALRN-6924) | MDMX/MDM2 | Biochemical Assay | Kd (MDMX) | 57 nM[10] |
| Biochemical Assay | Kd (MDM2) | 10.9 nM[10] |
Signaling Pathway and Experimental Workflows
To provide a deeper context for the action of these inhibitors, the following diagrams illustrate the MDMX-p53 signaling pathway and a typical experimental workflow for inhibitor screening.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of MDMX inhibitors.
Fluorescence Polarization (FP) Assay for p53-MDMX Interaction
Objective: To measure the binding affinity of inhibitors to the p53-MDMX interaction.
Principle: This assay measures the change in polarization of a fluorescently labeled p53-derived peptide upon binding to the larger MDMX protein. Inhibitors that disrupt this interaction will cause a decrease in fluorescence polarization.
Materials:
-
Recombinant human MDMX protein (N-terminal domain)
-
Fluorescently labeled p53 peptide (e.g., FITC- or Rhodamine-labeled)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
384-well, low-volume, black microplates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of MDMX protein in assay buffer.
-
Prepare a 2X solution of the fluorescently labeled p53 peptide in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute into assay buffer to a 4X final concentration.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X test compound solution to the wells of the 384-well plate.
-
For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 5 µL of the 2X MDMX protein solution to all wells except for the "no protein" control wells.
-
Add 10 µL of the 2X fluorescently labeled p53 peptide solution to all wells.
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader using appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the interaction between an inhibitor and MDMX.
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the inhibitor is titrated into a solution of the MDMX protein, and the resulting heat changes are measured to determine the binding affinity and thermodynamics.
Materials:
-
Purified, high-concentration MDMX protein
-
Test compound
-
ITC buffer (e.g., PBS or a buffer in which both protein and compound are stable and soluble)
-
Isothermal titration calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze the MDMX protein against the ITC buffer extensively.
-
Dissolve the test compound in the same final dialysis buffer.
-
Degas both the protein and compound solutions immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the MDMX protein solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the test compound solution into the injection syringe (typically at a concentration 10-20 fold higher than the protein).
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the compound solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement of an inhibitor with MDMX in a cellular context.
Principle: The binding of a ligand (inhibitor) can stabilize its target protein against thermal denaturation. In CETSA, cells are treated with the inhibitor, heated, and the amount of soluble MDMX protein remaining at different temperatures is quantified.
Materials:
-
Cell line of interest (e.g., overexpressing MDMX)
-
Test compound
-
Cell lysis buffer
-
Antibodies against MDMX and a loading control
-
Western blotting reagents and equipment or other protein detection system
-
PCR thermocycler or heating blocks
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells (e.g., by freeze-thaw cycles or with lysis buffer).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble MDMX in the supernatant using Western blotting, ELISA, or other sensitive protein detection methods.
-
-
Data Analysis:
Conclusion
The landscape of MDMX inhibitors is evolving, with several promising alternatives to this compound emerging from discovery and preclinical development. Dual inhibitors of MDM2 and MDMX, such as RO-5963 and the stapled peptide ALRN-6924, represent a particularly compelling strategy, as they can more comprehensively reactivate the p53 pathway in tumors where both negative regulators are active. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to objectively evaluate and select the most appropriate tools for their studies of MDMX biology and for the development of novel cancer therapeutics. As with any experimental work, it is crucial to carefully consider the specific context of the research question and to validate the performance of these inhibitors in the chosen experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | E1/E2/E3 Enzyme | Mdm2 | TargetMol [targetmol.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual inhibition of MDMX and MDM2 as a therapeutic strategy in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 19. Khan Academy [khanacademy.org]
- 20. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
Critical Evaluation of SJ-172550: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical evaluation of the published data on SJ-172550, a small molecule inhibitor of the MDMX-p53 interaction. Its performance is objectively compared with other notable alternatives, supported by available experimental data. This document is intended to serve as a resource for researchers in the field of cancer biology and drug discovery, offering a consolidated view of the current understanding of this compound and its place among similar compounds.
Executive Summary
This compound emerged from high-throughput screening as an inhibitor of the interaction between the tumor suppressor p53 and its negative regulator MDMX.[1] While initially characterized as a reversible inhibitor, subsequent studies revealed a more complex mechanism involving the formation of a reversible covalent adduct with MDMX.[2][3][4][5] This guide presents a comparative analysis of this compound against two other well-characterized molecules in the p53-MDM2/MDMX field: Nutlin-3a, a potent and selective MDM2 inhibitor, and WK298, another MDMX-p53 interaction inhibitor. The comparative data highlights the distinct profiles of these compounds in terms of their binding affinities and mechanisms of action.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the key quantitative data for this compound and its alternatives based on published literature. These values provide a basis for comparing the potency and selectivity of these compounds.
Table 1: Inhibitory Potency against MDMX-p53 Interaction
| Compound | Assay Type | Metric | Value (µM) | Reference |
| This compound | Fluorescence Polarization | EC50 | ~5 | [2][4][5] |
| Fluorescence Polarization | IC50 | 0.84 | [6] | |
| Isothermal Titration Calorimetry | Kd | >13 | [7] | |
| Nutlin-3a | Fluorescence Polarization | EC50 | ~30 | [2][4] |
| Fluorescence Polarization | IC50 | 20.1 | [6] | |
| Surface Plasmon Resonance | IC50 | 50 | [6] | |
| Fluorescence Correlation Spectroscopy | IC50 | 20 | [6] | |
| WK298 | Binding Assay | Ki | 11 | [6] |
| Binding Assay | Binding Constant | ~20 | [4] |
Table 2: Inhibitory Potency against MDM2-p53 Interaction
| Compound | Assay Type | Metric | Value (nM) | Reference |
| Nutlin-3a | Cell-free assay | IC50 | 90 | [8] |
| WK298 | Binding Assay | Ki | 109 | [6] |
Signaling Pathway and Mechanism of Action
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligases MDM2 and its homolog MDMX. In many cancers, p53 is inactivated through the overexpression of MDM2 or MDMX. Small molecule inhibitors that disrupt the p53-MDM2/MDMX interaction can restore p53 function and trigger tumor cell death. This compound, Nutlin-3a, and WK298 all target this pathway, but with different specificities.
Caption: The p53 signaling pathway and points of intervention for this compound and its alternatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on published literature and are intended to provide a framework for reproducing and expanding upon the existing data.
Fluorescence Polarization (FP) Assay for p53-MDMX/MDM2 Interaction
This assay quantitatively measures the binding of a fluorescently labeled p53-derived peptide to MDMX or MDM2 and the displacement of this peptide by an inhibitor.
Materials:
-
Recombinant human MDMX or MDM2 protein
-
Rhodamine-labeled p53 peptide (e.g., Rd-p53)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT)
-
384-well black microplates
-
Test compounds (e.g., this compound, Nutlin-3a) dissolved in DMSO
-
Plate reader with fluorescence polarization capabilities (Excitation: 531 nm, Emission: 595 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1-2%).
-
Assay Plate Preparation: Add the diluted compounds to the 384-well microplate.
-
Protein-Peptide Mixture: Prepare a mixture of the MDMX or MDM2 protein and the Rd-p53 peptide in assay buffer. The final concentrations should be optimized for a stable and robust FP signal (e.g., 1 µM protein and 50 nM peptide).
-
Incubation: Add the protein-peptide mixture to the wells containing the test compounds. Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls (no inhibitor and no protein). Fit the data to a dose-response curve to determine the IC50 or EC50 value.
Caption: Workflow for the Fluorescence Polarization assay.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing thermodynamic parameters such as the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Isothermal Titration Calorimeter
-
Recombinant human MDMX or MDM2 protein
-
Test compound (e.g., this compound)
-
Matching buffer for protein and compound (e.g., 20 mM Bis-Tris pH 6.5, 200 mM NaCl, 5% DMSO)
Procedure:
-
Sample Preparation: Prepare the protein solution (in the sample cell) and the ligand solution (in the injection syringe) in the same, extensively dialyzed buffer. Degas both solutions immediately before the experiment. Typical concentrations are in the micromolar range (e.g., 30 µM protein and 300 µM ligand).
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature (e.g., 25°C).
-
Titration: Perform a series of injections of the ligand solution into the protein solution. A typical experiment consists of an initial small injection followed by a series of larger, equally spaced injections.
-
Data Acquisition: The instrument records the heat change after each injection.
-
Data Analysis: Integrate the heat pulses to obtain the heat of binding for each injection. Plot the heat of binding against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, ΔH, and n.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.
Materials:
-
Cultured cells (e.g., retinoblastoma cells)
-
Test compound (e.g., this compound)
-
Cell lysis buffer
-
Equipment for heating cells (e.g., PCR machine)
-
Equipment for protein quantification (e.g., Western blotting apparatus, antibodies against MDMX)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.
-
Heating: Aliquot the treated cells and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregates: Centrifuge the cell lysates to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (MDMX) in the soluble fraction using a method like Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Critical Evaluation and Future Directions
The available data suggests that this compound is a moderately potent inhibitor of the MDMX-p53 interaction. Its unique, reversible covalent mechanism of action distinguishes it from non-covalent inhibitors like Nutlin-3a and WK298. However, several critical points should be considered:
-
Complex Mechanism: The intricate, multi-modal binding of this compound, which is influenced by the reducing environment and potential for aggregation, complicates its development as a straightforward competitive inhibitor.[2][4][5]
-
Stability and Promiscuity: Concerns have been raised regarding the chemical stability of this compound in aqueous solutions and its potential for promiscuous binding to cellular proteins. These factors could contribute to off-target effects and complicate the interpretation of cellular data.
-
Selectivity: While this compound shows a preference for MDMX over MDM2, the development of dual MDM2/MDMX inhibitors is an attractive strategy to achieve a more complete activation of p53 in tumors where both proteins are overexpressed.
Future research should focus on a more thorough characterization of the stability and off-target profile of this compound. Structure-activity relationship studies could lead to the design of analogs with improved potency, selectivity, and a more predictable mechanism of action. Furthermore, head-to-head studies with other emerging MDMX and dual MDM2/MDMX inhibitors in a broader range of cancer models are warranted to fully delineate the therapeutic potential of targeting the MDMX-p53 axis.
References
- 1. Identification and Characterization of the First Small Molecule Inhibitor of MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Mechanism of Action of this compound in Inhibiting the Interaction of MDM4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 7. Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
SJ-172550: A Critical Comparison of a Promising but Flawed MDMX Inhibitor
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of the p53-MDM2/MDMX interaction is a cornerstone of modern oncology research. SJ-172550 emerged as an early and promising small molecule inhibitor targeting MDMX, a critical negative regulator of the p53 tumor suppressor. However, significant limitations have hampered its progression as a viable therapeutic lead. This guide provides a comprehensive comparison of this compound with alternative compounds, supported by available experimental data, to inform future drug discovery efforts in this critical pathway.
Executive Summary
This compound is a small molecule inhibitor of the MDMX-p53 interaction with an EC50 of approximately 5 µM.[1][2][3] It has demonstrated the ability to induce p53-dependent cell death in cancer cell lines with MDMX amplification.[1][3][4] However, its therapeutic potential is severely limited by a complex and multi-modal mechanism of action, forming a reversible covalent bond with MDMX that is dependent on the cellular reducing environment.[1][3] This, coupled with reported instability, presents significant challenges for its development. In contrast, other molecules such as the dual MDM2/MDMX inhibitor nintedanib and the MDMX-targeting compound WK298, offer alternative scaffolds and mechanisms with potentially more favorable drug-like properties. This guide will delve into the comparative data and experimental context for these compounds.
Comparative Data of MDMX and MDM2/MDMX Inhibitors
The following table summarizes key quantitative data for this compound and selected alternative compounds. Direct comparison of potency values should be approached with caution due to variations in experimental assays and conditions.
| Compound | Target(s) | Binding Affinity/Potency | Cellular Activity | Key Limitations |
| This compound | MDMX | EC50 ~ 5 µM (MDMX-p53 interaction)[1][2][3] | Induces p53-dependent apoptosis in retinoblastoma cells[1][3][4] | Complex, environment-dependent covalent mechanism; poor stability.[1][2] |
| Nutlin-3a | MDM2 >> MDMX | EC50 ~ 30 µM (MDMX-p53 interaction)[2] | Potent MDM2 inhibitor, synergistic with this compound.[1][4] | Weak activity against MDMX. |
| WK298 | MDMX, MDM2 | Ki = 11 µM (MDMX), Ki = 109 nM (MDM2)[5] | Activates p53 pathway. | Weaker affinity for MDMX compared to MDM2.[6] |
| RO-2443 | MDM2/MDMX | IC50 = 33 nM (MDM2), IC50 = 41 nM (MDMX)[7] | p53-dependent activity in wild-type cell lines.[5] | Poor solubility and cellular efficacy.[7] |
| Nintedanib | MDM2/MDMX, VEGFR, PDGFR, FGFR | 60% inhibition of MDM2 and 76% inhibition of MDMX at 1 µM[8] | Induces p53 upregulation and G2 cell cycle arrest.[8] | Multi-targeted kinase inhibitor, potential for off-target effects. |
Signaling Pathway and Mechanism of Action
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligases MDM2 and its homolog MDMX. In many cancers with wild-type p53, these negative regulators are overexpressed, leading to p53 inactivation. Small molecule inhibitors that disrupt the MDM2/MDMX interaction with p53 can restore its tumor-suppressive function.
This compound's unique mechanism involves a reversible covalent interaction with a cysteine residue within the p53-binding pocket of MDMX. This interaction is sensitive to the local redox environment, a feature that introduces a significant level of complexity and potential for variability in its biological effects.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines for key assays used in the characterization of MDMX inhibitors.
Fluorescence Polarization (FP) Assay for MDMX-p53 Interaction
This assay quantitatively measures the disruption of the MDMX-p53 interaction by a small molecule inhibitor.
Principle: A fluorescently labeled p53-derived peptide (tracer) will have a low polarization value when tumbling freely in solution. Upon binding to the larger MDMX protein, its rotation slows, resulting in a higher polarization value. An inhibitor that displaces the tracer from MDMX will cause a decrease in polarization.
Protocol Outline:
-
Reagents:
-
Purified recombinant MDM2 or MDMX protein.
-
Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled).
-
Assay Buffer (e.g., FP assay buffer).
-
Test compounds (e.g., this compound) serially diluted in assay buffer with a constant final DMSO concentration.
-
-
Procedure:
-
In a 384-well plate, add a solution of MDMX protein and the fluorescent p53 peptide to each well.
-
Add serial dilutions of the test compound to the wells.
-
Include controls for 0% inhibition (protein + tracer, no compound) and 100% inhibition (tracer only, no protein).
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of a small molecule binding to a protein.
Principle: A protein (ligand) is immobilized on a sensor chip. When a small molecule (analyte) flows over the surface and binds, the change in mass at the surface alters the refractive index, which is detected as a response.
Protocol Outline:
-
Ligand Immobilization:
-
Activate the sensor chip surface.
-
Inject a solution of purified MDMX protein to covalently couple it to the chip surface.
-
Deactivate any remaining active groups.
-
-
Analyte Binding:
-
Inject a series of concentrations of the test compound (e.g., this compound) over the immobilized MDMX surface.
-
Monitor the association phase during injection and the dissociation phase during buffer flow.
-
-
Data Analysis:
-
Fit the sensorgram data (response vs. time) to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the small molecule is titrated into a solution of the protein in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured.
Protocol Outline:
-
Sample Preparation:
-
Prepare solutions of purified MDMX protein and the test compound in the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles.
-
-
Titration:
-
Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution.
-
-
Data Analysis:
-
Integrate the heat flow data for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Limitations of this compound as a Therapeutic Lead
The primary drawbacks of this compound that limit its clinical translation are:
-
Complex and Unpredictable Mechanism of Action: The reversible covalent binding is dependent on the cellular redox state and protein conformation, making its pharmacological effects difficult to predict and control across different tissues and disease states.[1][2] This can lead to inconsistent efficacy and potential for off-target covalent modifications.
-
Chemical Instability: Reports suggest that this compound is unstable in solution, which would pose significant challenges for formulation, storage, and in vivo delivery, likely leading to poor pharmacokinetic properties.
-
Potential for Off-Target Effects: The presence of a reactive α,β-unsaturated amide group makes this compound susceptible to nucleophilic attack from other proteins, raising concerns about off-target toxicity.[2]
-
Moderate Potency: While effective in the low micromolar range, more potent inhibitors of the p53-MDM2/MDMX pathway have since been developed, offering the potential for lower therapeutic doses and reduced side effects.
Conclusion and Future Directions
This compound was a pioneering molecule in the effort to specifically target MDMX. The elucidation of its complex mechanism of action, while revealing its limitations, has provided invaluable insights for the field. It underscores the importance of a thorough mechanistic understanding early in the drug discovery process. Future efforts in targeting the p53-MDMX axis should focus on developing non-covalent inhibitors with high potency, selectivity, and favorable drug-like properties. The development of dual MDM2/MDMX inhibitors remains a particularly attractive strategy to achieve a more complete reactivation of p53 in a broader range of cancers. The lessons learned from this compound will undoubtedly guide the design and development of the next generation of p53-restoring cancer therapeutics.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. Searching for novel MDM2/MDMX dual inhibitors through a drug repurposing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling SJ-172550
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
